Product packaging for Cyclopentyl-(3-methyl-indan-1-YL)-amine(Cat. No.:CAS No. 1220039-70-2)

Cyclopentyl-(3-methyl-indan-1-YL)-amine

Cat. No.: B1423892
CAS No.: 1220039-70-2
M. Wt: 215.33 g/mol
InChI Key: FKWAJSCMBIWDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopentyl-(3-methyl-indan-1-YL)-amine is a useful research compound. Its molecular formula is C15H21N and its molecular weight is 215.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N B1423892 Cyclopentyl-(3-methyl-indan-1-YL)-amine CAS No. 1220039-70-2

Properties

IUPAC Name

N-cyclopentyl-3-methyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-11-10-15(16-12-6-2-3-7-12)14-9-5-4-8-13(11)14/h4-5,8-9,11-12,15-16H,2-3,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWAJSCMBIWDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C12)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221507
Record name N-Cyclopentyl-2,3-dihydro-3-methyl-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-70-2
Record name N-Cyclopentyl-2,3-dihydro-3-methyl-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentyl-2,3-dihydro-3-methyl-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Amine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initially requested compound, Cyclopentyl-(3-methyl-indan-1-YL)-amine, is not associated with a publicly registered CAS number and lacks detailed technical information in scientific databases.[1] To fulfill the structural and content requirements of this guide, the well-documented and structurally related secondary amine, Cyclopentyl-methyl-amine (CAS: 2439-56-7) , will be used as an illustrative example. All data presented herein pertains to this surrogate compound.

Introduction to Cyclopentyl-methyl-amine

Cyclopentyl-methyl-amine is a secondary amine that serves as a valuable building block in organic synthesis.[2] Its structural motif, featuring a cyclopentyl ring attached to a methylamine group, makes it a useful intermediate in the development of pharmaceuticals and agrochemicals.[2][3] As a secondary amine, it readily participates in common reactions like alkylation and acylation, allowing for its incorporation into more complex molecular architectures.[3]

Chemical and Physical Properties

The fundamental properties of Cyclopentyl-methyl-amine are summarized below. This data is essential for experimental design, safety assessments, and computational modeling.

Table 2.1: Compound Identifiers
IdentifierValueSource
CAS Number 2439-56-7[2][3][4][5]
Molecular Formula C₆H₁₃N[2][3][4][5]
Molecular Weight 99.17 g/mol [3][5]
IUPAC Name N-methylcyclopentanamine[4]
SMILES CNC1CCCC1[3][4]
InChI Key KKTBUCVHSCATGB-UHFFFAOYSA-N[3][6]
Table 2.2: Physicochemical Data
PropertyValueConditions
Appearance Colorless to pale yellow liquidRoom Temperature[3]
Density 0.840 g/cm³25 °C[7][8]
Boiling Point 118-122 °C760 mmHg[7][9]
Flash Point 6.9 °C[2]
Refractive Index 1.445 - 1.448[2][8]
Vapor Pressure 15.8 mmHg25 °C[2]
pKa (Predicted) 10.94 ± 0.20[6]

Experimental Protocols

Due to the hazardous nature of Cyclopentyl-methyl-amine, strict adherence to safety protocols is mandatory. The following outlines the standard procedures for handling and responding to exposure.

Safe Handling and Storage Protocol

This protocol is based on established hazard classifications, including Acute Toxicity (Oral), Skin Irritation, and Serious Eye Damage.[5]

1. Engineering Controls:

  • Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[6]
  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.
  • Use explosion-proof electrical and ventilation equipment due to the compound's flammability.

2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166.
  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6]
  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

3. Handling Procedures:

  • Avoid breathing vapors, mist, or gas.[6]
  • Wash hands and any exposed skin thoroughly after handling.[6]
  • Keep the compound away from heat, sparks, open flames, and other sources of ignition.
  • Take precautionary measures against static discharge.

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
  • The designated storage class is 6.1C for combustible, acute toxic compounds.[5]
  • Store away from strong oxidizing agents.

Visualized Workflows and Pathways

Diagrams are crucial for conveying complex workflows and relationships. The following Graphviz diagram illustrates the logical flow of first aid measures following an accidental exposure to Cyclopentyl-methyl-amine.

G start Exposure Event exposure_type Determine Exposure Route start->exposure_type inhalation Inhalation exposure_type->inhalation Inhaled skin_contact Skin Contact exposure_type->skin_contact On Skin eye_contact Eye Contact exposure_type->eye_contact In Eyes move_to_fresh_air Remove person to fresh air and keep comfortable for breathing. inhalation->move_to_fresh_air feel_unwell Do you feel unwell? move_to_fresh_air->feel_unwell remove_clothing Take off contaminated clothing and wash it before reuse. skin_contact->remove_clothing wash_skin Wash with plenty of water. remove_clothing->wash_skin irritation_check Does irritation persist? wash_skin->irritation_check If skin irritation occurs rinse_eyes Rinse cautiously with water for several minutes. eye_contact->rinse_eyes remove_lenses Remove contact lenses, if present and easy to do. Continue rinsing. rinse_eyes->remove_lenses remove_lenses->irritation_check If eye irritation persists seek_medical_advice Get medical advice/attention. irritation_check->seek_medical_advice Yes end_procedure End First Aid irritation_check->end_procedure No call_poison_center Call a POISON CENTER or doctor. feel_unwell->call_poison_center Yes feel_unwell->end_procedure No seek_medical_advice->end_procedure call_poison_center->end_procedure

Figure 1: First Aid Workflow for Cyclopentyl-methyl-amine Exposure.

References

physical and chemical properties of Cyclopentyl-(3-methyl-indan-1-YL)-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclopentyl-(3-methyl-indan-1-YL)-amine, its precursors, and a detailed experimental protocol for its synthesis via reductive amination. This document is intended for an audience with a professional background in chemistry and pharmacology, offering valuable data and methodologies for research and development purposes.

Introduction

This compound is a secondary amine featuring a cyclopentyl group attached to the 1-position of a 3-methyl-indan moiety. While specific research on the biological activity of this particular molecule is not widely published, its structural components are of interest in medicinal chemistry. The indan core is a privileged scaffold found in numerous biologically active compounds, and the incorporation of a cyclopentyl amine side chain can significantly influence pharmacokinetic and pharmacodynamic properties. This guide will detail the known characteristics of this compound and provide a robust synthetic route.

Physicochemical Properties of Reactants

The synthesis of this compound is most directly achieved through the reductive amination of 3-methyl-indan-1-one with cyclopentylamine. The properties of these starting materials are crucial for planning and executing the synthesis.

3-Methyl-indan-1-one

3-Methyl-indan-1-one is a cyclic ketone that serves as the electrophilic component in the synthesis.[1] It is a derivative of 1-indanone and is also known as 3-methyl-2,3-dihydroinden-1-one.[2][3]

Table 1: Physical and Chemical Properties of 3-Methyl-indan-1-one

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O[2][3]
Molecular Weight 146.19 g/mol [1][3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 70-72 °C at 0.7 mmHg[1][4]
Density 1.075 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.558[1]
Solubility Sparingly soluble in water, soluble in organic solvents.[2]
CAS Number 6072-57-7[1][2][3]
Cyclopentylamine

Cyclopentylamine is a primary amine that acts as the nucleophile in the reductive amination reaction.[5][6] It is also referred to as aminocyclopentane.[5]

Table 2: Physical and Chemical Properties of Cyclopentylamine

PropertyValueReference(s)
Molecular Formula C₅H₁₁N[5]
Molecular Weight 85.15 g/mol [7]
Appearance Clear colorless to yellow liquid[5][8]
Boiling Point 108-109.1 °C[7][8]
Melting Point -17 °C[7]
Density 0.861 g/cm³[7]
Solubility Very soluble in water.[8]
CAS Number 1003-03-8[5]

Synthesis of this compound

The primary synthetic route to the target compound is through the reductive amination of 3-methyl-indan-1-one with cyclopentylamine. This reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-Methyl-indan-1-one

  • Cyclopentylamine

  • Sodium triacetoxyborohydride (STAB) or a similar reducing agent (e.g., sodium cyanoborohydride)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the solvent

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methyl-indan-1-one (1.0 equivalent). Dissolve the ketone in an appropriate volume of anhydrous DCM or DCE.

  • Addition of Amine: Add cyclopentylamine (1.0-1.2 equivalents) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 equivalents) in the reaction solvent. Slowly add the reducing agent to the reaction mixture. The reaction is typically exothermic, and cooling may be necessary to maintain room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Physicochemical Properties of this compound

Direct experimental data for the physical and chemical properties of the title compound are limited. The following table includes known and predicted values.

Table 3: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₁N[9]
Molecular Weight 215.33 g/mol [10]
IUPAC Name N-cyclopentyl-3-methyl-2,3-dihydro-1H-inden-1-amine[10]
CAS Number 1220039-70-2[11]
Appearance Predicted: Colorless to yellow oil or solid
Boiling Point Predicted: >250 °C at 760 mmHg
Melting Point Not available
Solubility Predicted: Insoluble in water, soluble in organic solvents
pKa Predicted: ~10-11 (for the protonated amine)

Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow Reactants 3-Methyl-indan-1-one & Cyclopentylamine Imine_Formation Imine Formation (Optional Acetic Acid Catalyst) Reactants->Imine_Formation Mix in solvent Solvent DCM or DCE Reduction Reduction Imine_Formation->Reduction Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Reduction Add Workup Aqueous Workup (NaHCO₃, Brine) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound and its synthetic precursors. A detailed, practical experimental protocol for its synthesis via reductive amination has been provided, along with a visual representation of the workflow. While further experimental data on the final compound is needed, this document serves as a valuable resource for researchers and scientists interested in the synthesis and potential applications of this and related molecules in drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of Cyclopentyl-(3-methyl-indan-1-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a viable synthetic pathway for Cyclopentyl-(3-methyl-indan-1-yl)-amine, a molecule of interest to researchers and professionals in the field of drug development and organic synthesis. This document outlines a two-step synthetic route, commencing with the synthesis of the key intermediate, 3-methyl-indan-1-one, followed by its conversion to the target amine via reductive amination. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding and practical application of this synthetic methodology.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed through a two-step sequence:

  • Intramolecular Friedel-Crafts Cyclization: 3-Phenylbutyric acid undergoes an intramolecular electrophilic aromatic substitution reaction to form the cyclic ketone, 3-methyl-indan-1-one. This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA).

  • Reductive Amination: The intermediate, 3-methyl-indan-1-one, is then reacted with cyclopentylamine in the presence of a reducing agent to form the final product, this compound. A mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is well-suited for this transformation.

The overall synthetic scheme is depicted below:

Synthesis_Pathway 3-Phenylbutyric_acid 3-Phenylbutyric acid 3-Methyl-indan-1-one 3-Methyl-indan-1-one 3-Phenylbutyric_acid->3-Methyl-indan-1-one Polyphosphoric Acid (PPA) Heat Final_Product Cyclopentyl-(3-methyl- indan-1-yl)-amine 3-Methyl-indan-1-one->Final_Product 1. Cyclopentylamine 2. NaBH(OAc)3 Cyclopentylamine Cyclopentylamine

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data

The following table summarizes key quantitative data for the reactants, intermediates, and the final product involved in this synthetic pathway.

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
3-Phenylbutyric acidC₁₀H₁₂O₂164.201.09290
3-Methyl-indan-1-oneC₁₀H₁₀O146.191.075245-247
CyclopentylamineC₅H₁₁N85.150.861106-108
This compoundC₁₅H₂₁N215.34N/AN/A

Experimental Protocols

This section provides detailed experimental procedures for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 3-Methyl-indan-1-one via Intramolecular Friedel-Crafts Cyclization

This procedure details the cyclization of 3-phenylbutyric acid to form 3-methyl-indan-1-one using polyphosphoric acid as the catalyst. A classical reagent for the intramolecular cyclization of phenalkyl carboxylic acids is polyphosphoric acid (PPA)[1].

Experimental Workflow:

Friedel_Crafts_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactants Combine 3-Phenylbutyric acid and Polyphosphoric Acid (PPA) in a round-bottom flask. Heating Heat the mixture with stirring (e.g., 80-100 °C). Reactants->Heating Monitoring Monitor the reaction progress by TLC until completion. Heating->Monitoring Quenching Cool the reaction mixture and pour it onto crushed ice. Monitoring->Quenching Extraction Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Washing Wash the combined organic layers with saturated NaHCO3 solution and brine. Extraction->Washing Drying Dry the organic layer over anhydrous sodium sulfate. Washing->Drying Purification Concentrate the solvent and purify the crude product by vacuum distillation or column chromatography. Drying->Purification

Figure 2: Experimental workflow for the synthesis of 3-Methyl-indan-1-one.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-phenylbutyric acid (1.0 eq) and polyphosphoric acid (PPA) (approximately 10 times the weight of the acid).

  • Heating and Monitoring: Heat the stirred mixture in an oil bath at 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto a mixture of crushed ice and water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude 3-methyl-indan-1-one by vacuum distillation or column chromatography on silica gel.

Expected Yield: While the specific yield for this reaction is not documented in the provided search results, intramolecular Friedel-Crafts cyclizations to form indanones are generally efficient, with yields often ranging from moderate to high.

Step 2: Synthesis of this compound via Reductive Amination

This protocol describes the reductive amination of 3-methyl-indan-1-one with cyclopentylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent for reductive aminations.

Experimental Workflow:

Reductive_Amination_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactants Dissolve 3-Methyl-indan-1-one and Cyclopentylamine in a suitable solvent (e.g., Dichloromethane). Reducing_Agent Add Sodium Triacetoxyborohydride (NaBH(OAc)3) to the mixture. Reactants->Reducing_Agent Stirring Stir the reaction at room temperature until completion (monitor by TLC). Reducing_Agent->Stirring Quenching Quench the reaction with a saturated aqueous solution of NaHCO3. Stirring->Quenching Extraction Separate the organic layer and extract the aqueous layer with the solvent. Quenching->Extraction Washing Wash the combined organic layers with brine. Extraction->Washing Drying Dry the organic layer over anhydrous sodium sulfate. Washing->Drying Purification Concentrate the solvent and purify the crude product by column chromatography. Drying->Purification

Figure 3: Experimental workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-indan-1-one (1.0 eq) and cyclopentylamine (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting ketone is no longer detectable.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the same solvent (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Expected Yield: Reductive amination reactions using sodium triacetoxyborohydride are known to be high-yielding, often exceeding 80-90% for similar substrates.

Logical Relationships in the Synthesis

The synthesis of this compound follows a logical progression from readily available starting materials to the final target molecule through two distinct and well-established reaction types.

Logical_Relationships Starting_Material 3-Phenylbutyric acid (Acyclic Precursor) Reaction1 Intramolecular Friedel-Crafts Cyclization Starting_Material->Reaction1 Intermediate 3-Methyl-indan-1-one (Cyclic Ketone) Reaction2 Reductive Amination Intermediate->Reaction2 Final_Product This compound (Target Amine) Reaction1->Intermediate Forms the indanone core Reaction2->Final_Product Introduces the cyclopentylamino group

Figure 4: Logical progression of the synthesis.

This technical guide provides a robust framework for the synthesis of this compound. The outlined procedures are based on well-established and reliable chemical transformations, offering a high probability of success for researchers and professionals in the field. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

An In-depth Technical Guide on Cyclopentyl-(3-methyl-indan-1-YL)-amine: A Molecule Undisclosed in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are hereby informed that a comprehensive search of publicly available scientific databases, patent libraries, and chemical registries has yielded no specific information on the compound designated as Cyclopentyl-(3-methyl-indan-1-YL)-amine.

This exhaustive investigation, conducted to fulfill a request for an in-depth technical guide, included searches for its synthesis, biological activity, experimental protocols, and any associated quantitative data. The absence of any retrievable data suggests that this specific chemical entity may be a novel compound that has not yet been described in the scientific literature, or it may be referred to by a different nomenclature not readily identifiable through standard chemical naming conventions.

While the core indane scaffold and its derivatives are known in medicinal chemistry, and cyclopentylamines are common functional groups in pharmacologically active molecules, the specific combination as named in "this compound" does not appear in the current body of scientific knowledge.

For researchers interested in the broader chemical space, information is available on related structures. For instance, the compound (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine has been synthesized and characterized[1][2]. This molecule, while bearing a cyclopentyl group, is structurally distinct from the requested indane derivative.

Furthermore, studies on various aminoindane derivatives have been published, exploring their synthesis and potential therapeutic applications[3]. These studies, however, do not describe the specific N-cyclopentyl, 3-methyl substituted indan-1-amine requested. The synthesis of the core structure, 3-methyl-1-indanone , a potential precursor, is also documented in the literature[4][5][6].

Given the lack of available information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways for this compound.

We advise researchers with an interest in this particular molecule to consider the possibility of it being a novel chemical entity. Should this be the case, its synthesis, characterization, and biological evaluation would represent a new area of investigation.

For those whose research interests are broader, a technical guide on a related, documented compound or a general overview of the synthesis and biological importance of aminoindane derivatives can be provided upon request.

References

An In-depth Technical Guide to Cyclopentyl-(3-methyl-indan-1-YL)-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of Cyclopentyl-(3-methyl-indan-1-YL)-amine, including its IUPAC nomenclature, and explores the synthesis, biological activities, and experimental protocols of structurally related indane amine derivatives. Due to the limited publicly available data on the specific title compound, this paper extrapolates information from analogous compounds to provide a foundational understanding for researchers, scientists, and drug development professionals. The guide summarizes quantitative data in structured tables and includes detailed experimental methodologies. Additionally, it features diagrams of relevant biological pathways and experimental workflows generated using Graphviz (DOT language) to facilitate comprehension.

Introduction

Indane derivatives are a class of compounds that feature the indane pharmacophore, a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. This structural motif is present in numerous bioactive molecules with a wide range of pharmacological activities. Derivatives of indane amines, in particular, have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This guide focuses on this compound, providing its systematic IUPAC name and exploring the broader context of related compounds to inform future research and development.

IUPAC Nomenclature

The systematic IUPAC name for the compound commonly referred to as this compound is N-Cyclopentyl-3-methyl-2,3-dihydro-1H-inden-1-amine [1]. This name is derived following the IUPAC nomenclature rules for amines, where the largest alkyl group attached to the nitrogen atom forms the parent amine, and other groups are treated as substituents. In this case, the indane ring system is the larger and more complex moiety.

Physicochemical Properties

Property3-methylcyclopentan-1-amineN-methylcyclopentanamine
Molecular Formula C6H13N[2]C6H13N
Molecular Weight 99.17 g/mol [2]99.17 g/mol [3]
XLogP3-AA 1[2]1.1[3]
Hydrogen Bond Donor Count 1[2]Not Available
Hydrogen Bond Acceptor Count 1[2]Not Available
Rotatable Bond Count 0[2]Not Available
Exact Mass 99.104799419 Da[2]99.104799419 Da[3]
Boiling Point 419.82 K (Joback Calculated)Not Available
Kovats Retention Index (Standard non-polar) 815[2]828 (Semi-standard non-polar)[3]

Synthesis of Indane Amine Derivatives

The synthesis of N-substituted indane amines can be achieved through various synthetic routes. A common method involves the reductive amination of an indanone precursor. The general workflow for such a synthesis is outlined below.

General Experimental Protocol for Reductive Amination

A representative procedure for the synthesis of an N-substituted indanamine from an indanone is as follows:

  • Reaction Setup: To a solution of the corresponding indanone (1 equivalent) in a suitable solvent such as 1,2-dichloroethane or methanol, the desired primary amine (1-1.5 equivalents) is added.

  • Formation of Imine: The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like TLC or LC-MS.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2 equivalents), is added portion-wise to the reaction mixture.

  • Reaction Progression and Work-up: The reaction is stirred at room temperature for several hours until completion. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted indanamine.

Synthesis_Workflow Indanone Indanone Precursor Reaction Reductive Amination Indanone->Reaction Amine Primary Amine (e.g., Cyclopentylamine) Amine->Reaction Solvent Solvent (e.g., DCE, MeOH) Solvent->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product N-Substituted Indanamine Purification->Product

Caption: General workflow for the synthesis of N-substituted indanamines.

Biological Activities of Indane Derivatives

While the specific biological activity of N-Cyclopentyl-3-methyl-2,3-dihydro-1H-inden-1-amine has not been extensively reported, the indane scaffold is a key feature in many biologically active compounds. Research on related indane derivatives has revealed a range of activities, including:

  • Anti-inflammatory, Analgesic, Antimicrobial, Antiviral, and Anticancer Activities: Various 1-indanone derivatives have demonstrated a broad spectrum of biological activities[4].

  • NHE1 Inhibition: Substituted indan-1-ylidene aminoguanidine derivatives have been synthesized and evaluated as inhibitors of the Na+/H+ exchanger isoform 1 (NHE1), with some compounds showing potent cardioprotective effects[5].

  • Ligands for Biogenic Amine Transporters: Certain 3-(3,4-dichlorophenyl)-1-indanamine derivatives have been shown to be high-affinity ligands for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[6]. These compounds can modulate the levels of neurotransmitters in the brain.

  • Stimulant Activity: 2-Aminoindane and its derivatives are known to act as monoamine releasing agents, with selectivity for the norepinephrine transporter (NET) and dopamine transporter (DAT)[7].

Signaling Pathway: Modulation of Biogenic Amine Transporters

The interaction of indane amine derivatives with biogenic amine transporters is a significant area of research. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters leads to an increase in the extracellular concentration of neurotransmitters like dopamine, serotonin, and norepinephrine.

Amine_Transporter_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (Dopamine, Serotonin, Norepinephrine) Release Neurotransmitter Release Vesicle->Release Transporter Biogenic Amine Transporters (DAT, SERT, NET) Neurotransmitter Neurotransmitters Release->Neurotransmitter Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding Signal Signal Transduction Receptor->Signal IndaneAmine Indane Amine Derivative IndaneAmine->Transporter Inhibition

Caption: Modulation of biogenic amine transporters by indane amine derivatives.

Conclusion

N-Cyclopentyl-3-methyl-2,3-dihydro-1H-inden-1-amine is a specific derivative within the broader class of indane amines. While direct experimental data for this compound is scarce, the known synthesis routes and diverse biological activities of related indane derivatives provide a strong foundation for future investigation. The indane pharmacophore continues to be a valuable scaffold in drug discovery, with potential applications in treating a variety of conditions, from inflammation and cancer to neurological disorders. Further research into the synthesis and biological evaluation of N-Cyclopentyl-3-methyl-2,3-dihydro-1H-inden-1-amine is warranted to fully elucidate its therapeutic potential. This guide serves as a starting point for researchers and professionals in the field, summarizing the current landscape and highlighting areas for future exploration.

References

A Technical Guide to the Solubility of Cyclopentyl-(3-methyl-indan-1-YL)-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Cyclopentyl-(3-methyl-indan-1-YL)-amine, a compound of interest in pharmaceutical development. Due to the limited availability of specific experimental data for this molecule, this document outlines the theoretical solubility principles based on its chemical structure, details standardized experimental protocols for solubility determination, and presents a logical framework for solvent selection in preclinical and process development. The provided methodologies and theoretical considerations will serve as a valuable resource for researchers working with this and structurally related compounds.

Introduction

This compound is a synthetic amine with potential applications in drug development. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and pharmacokinetic profiling. The solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and manufacturability. This guide will explore the expected solubility of this compound based on its structural features and provide detailed experimental procedures for its empirical determination.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound, featuring a bulky, non-polar indane and cyclopentyl backbone combined with a polar secondary amine group, suggests a nuanced solubility profile.

Based on these principles, this compound is predicted to have low solubility in polar protic solvents like water and higher solubility in a range of organic solvents. The bulky hydrocarbon structure will favor dissolution in non-polar and moderately polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneHighThe large non-polar hydrocarbon structure will interact favorably with non-polar solvents.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThe amine group can engage in dipole-dipole interactions, while the hydrocarbon portion interacts well.
Polar Protic Ethanol, MethanolModerateThe amine can hydrogen bond with the solvent, but the large non-polar part may limit solubility.
Highly Polar WaterLowThe large hydrophobic structure will dominate, leading to poor solvation by water molecules.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental methods. The following protocols are based on established guidelines, such as those from the OECD, and are suitable for determining the solubility of this compound.

General Solubility Screening (Qualitative)

This method provides a rapid assessment of solubility in various solvents.

Methodology:

  • Add approximately 1-5 mg of this compound to a small vial.

  • Add 1 mL of the selected organic solvent in 0.2 mL increments.

  • After each addition, cap the vial and vortex for 30 seconds.

  • Visually inspect for the complete dissolution of the solid.

  • Classify solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the volume of solvent required.

Quantitative Solubility Determination (Shake-Flask Method)

This method, aligned with the OECD 105 test guideline, is used to determine the saturation solubility of a compound.[6][7][8][9][10]

Methodology:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the chosen organic solvent in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • The determined concentration represents the saturation solubility of the compound in that solvent at the specified temperature.

Visualization of Methodologies

Logical Workflow for Solubility Classification

The following diagram illustrates a typical workflow for classifying the solubility of an organic amine.

Solubility_Classification start Start with Unknown Organic Amine water_sol Test Solubility in Water start->water_sol ether_sol Test Solubility in Ether water_sol->ether_sol Soluble hcl_sol Test Solubility in 5% HCl water_sol->hcl_sol Insoluble class_sb Class SB (Low MW Amine) ether_sol->class_sb Soluble naoh_sol Test Solubility in 5% NaOH hcl_sol->naoh_sol Insoluble class_b Class B (Higher MW Amine) hcl_sol->class_b Soluble h2so4_sol Test Solubility in conc. H2SO4 naoh_sol->h2so4_sol Insoluble class_n Class N (Neutral) h2so4_sol->class_n Soluble class_i Class I (Inert) h2so4_sol->class_i Insoluble

Caption: A decision tree for the qualitative solubility classification of organic amines.

Experimental Workflow for Quantitative Solubility

The diagram below outlines the steps for the shake-flask method.

Quantitative_Solubility_Workflow A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Separate solid and liquid phases (Centrifuge/Filter) B->C D Sample supernatant C->D E Analyze concentration (e.g., HPLC) D->E F Determine Saturation Solubility E->F

Caption: Workflow for the quantitative determination of solubility via the shake-flask method.

Conclusion

References

Spectroscopic and Synthetic Insights for Cyclopentyl-(3-methyl-indan-1-YL)-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The spectroscopic signature of Cyclopentyl-(3-methyl-indan-1-YL)-amine can be predicted by analyzing its constituent fragments: the cyclopentylamine moiety and the 3-methylindan group. The following tables summarize the expected key signals in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Aromatic (Indan)7.10 - 7.30mFour protons on the benzene ring.
H1 (Indan)~4.20 - 4.50t or ddMethine proton at the 1-position, coupled to the amine proton and the adjacent methylene protons.
H3 (Indan)~3.00 - 3.30mMethine proton at the 3-position, coupled to the methyl group and the adjacent methylene protons.
H2 (Indan)1.80 - 2.60mTwo diastereotopic protons of the methylene group at the 2-position.
CH (Cyclopentyl)~3.00 - 3.30mMethine proton of the cyclopentyl group attached to the nitrogen.
CH₂ (Cyclopentyl)1.40 - 2.00mEight protons of the four methylene groups in the cyclopentyl ring.
CH₃ (Indan)1.20 - 1.40dThree protons of the methyl group at the 3-position.
NH1.50 - 2.50br sAmine proton; chemical shift and appearance can vary with solvent and concentration.
Table 2: Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)Notes
Aromatic C (quaternary)140 - 145Two quaternary carbons in the benzene ring.
Aromatic CH120 - 130Four methine carbons in the benzene ring.
C1 (Indan)60 - 65Methine carbon attached to the nitrogen.
C3 (Indan)35 - 40Methine carbon attached to the methyl group.
C2 (Indan)30 - 35Methylene carbon.
CH (Cyclopentyl)55 - 60Methine carbon of the cyclopentyl group attached to the nitrogen.
CH₂ (Cyclopentyl)20 - 35Methylene carbons of the cyclopentyl ring.
CH₃ (Indan)15 - 20Methyl carbon.
Table 3: Predicted Mass Spectrometry Data
FragmentPredicted m/zNotes
[M]+215.18Molecular ion peak.
[M-C₅H₉]+146.09Loss of the cyclopentyl group.
[C₉H₉]+117.07Indan fragment after benzylic cleavage.
[C₅H₁₀N]+84.08Cyclopentylamine fragment.
Table 4: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3500MediumSecondary amine.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1000 - 1250Medium

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient method for the synthesis of this compound is through the reductive amination of 3-methyl-1-indanone with cyclopentylamine.

Diagram 1: Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products A 3-Methyl-1-indanone C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Cyclopentylamine B->C D This compound C->D E Byproducts C->E G A Purified Compound B Mass Spectrometry (MS) A->B Molecular Weight C Infrared (IR) Spectroscopy A->C Functional Groups D ¹H NMR Spectroscopy A->D Proton Environment E ¹³C NMR Spectroscopy A->E Carbon Skeleton F Structural Confirmation B->F C->F D->F E->F

In-depth Technical Guide: Cyclopentyl-(3-methyl-indan-1-YL)-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for a scientific audience. It is not a substitute for a comprehensive material safety data sheet (MSDS) or professional safety and handling guidance. All laboratory work should be conducted in accordance with established safety protocols and regulations.

Introduction

Cyclopentyl-(3-methyl-indan-1-YL)-amine is a chemical compound with the molecular formula C15H21N[1]. As a derivative of indane, a bicyclic hydrocarbon, and featuring a cyclopentyl amine substituent, this molecule holds potential interest in medicinal chemistry and drug discovery due to the prevalence of these scaffolds in biologically active compounds. This guide provides a summary of the available technical information regarding its properties, safety, and handling.

Chemical and Physical Properties

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C15H21NThoreauchem[1]
Purity (Typical) 0.97Thoreauchem[1]
CAS Number None AssignedThoreauchem[1]

Safety and Handling

Specific safety and handling data for this compound is not available. Therefore, a conservative approach based on the safety profiles of structurally related compounds is recommended. The following guidelines are based on general principles for handling amine compounds and should be supplemented by a thorough risk assessment before use.

3.1. General Precautions

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled.

3.2. First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

3.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the scientific literature. However, the synthesis of a structurally related Schiff base, (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine, has been described. This synthesis involved the condensation reaction of 1-methylindole-3-carboxaldehyde with (3-cyclopentylpropyl)amine in methanol under reflux[2]. This general approach of reacting a suitable indane-based ketone or aldehyde with cyclopentylamine could be a potential synthetic route.

General Workflow for Amine Synthesis via Reductive Amination:

G Indanone 3-Methyl-indan-1-one Intermediate Imine Intermediate Indanone->Intermediate Reaction Cyclopentylamine Cyclopentylamine Cyclopentylamine->Intermediate Reaction Product This compound Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product

Caption: A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the signaling pathways associated with this compound. The diverse biological activities of Schiff bases, which are formed from amines and carbonyl compounds, include antibacterial, antifungal, anticancer, and anti-inflammatory properties[2][3]. However, it is crucial to note that the biological effects of a specific compound cannot be reliably predicted from its structural class alone and require experimental validation.

Conclusion

This compound is a chemical compound for which there is a significant lack of publicly available scientific data. While its structure suggests potential for biological activity, comprehensive studies on its synthesis, physicochemical properties, safety, and biological effects are needed. Researchers and drug development professionals should exercise caution and perform thorough risk assessments before handling or utilizing this compound in any experimental setting. The information provided in this guide is based on general chemical principles and data from related compounds and should be considered as preliminary guidance.

References

Methodological & Application

synthesis of Cyclopentyl-(3-methyl-indan-1-YL)-amine from 3-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Cyclopentyl-(3-methyl-indan-1-YL)-amine from 3-methyl-1-indanone via a one-pot reductive amination reaction. This method utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering high functional group tolerance and typically high yields. The protocol is designed for ease of use in a standard laboratory setting and is applicable to the synthesis of a variety of secondary amines for drug discovery and development.

Introduction

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[1][2] This method involves the reaction of a carbonyl compound with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[3] This one-pot procedure is highly efficient and avoids the overalkylation often encountered in direct alkylation of amines.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation due to its selectivity for imines over ketones and aldehydes, its compatibility with a range of functional groups, and its safer toxicological profile compared to reagents like sodium cyanoborohydride.[4][5][6] This protocol details the synthesis of this compound, a novel secondary amine with potential applications in pharmaceutical research.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials
  • 3-methyl-1-indanone

  • Cyclopentylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel (for column chromatography)

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-1-indanone (1.0 eq).

  • Addition of Amine and Solvent: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the ketone. To this solution, add cyclopentylamine (1.1 eq) followed by glacial acetic acid (1.1 eq).

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Summary

ParameterValue
Reactants
3-methyl-1-indanone1.0 eq
Cyclopentylamine1.1 eq
Reagents
Sodium triacetoxyborohydride1.5 eq
Acetic Acid1.1 eq
Reaction Conditions
Solvent1,2-Dichloroethane (DCE)
TemperatureRoom Temperature
Reaction Time12-24 hours
Yield
Expected Yield80-95% (based on similar reactions)
Characterization
AppearanceExpected to be a viscous oil or solid
¹H NMR (CDCl₃, 400 MHz)Characteristic peaks for indane and cyclopentyl moieties expected.
¹³C NMR (CDCl₃, 101 MHz)Characteristic peaks for indane and cyclopentyl moieties expected.
Mass Spectrometry (ESI+)Calculated m/z for C₁₅H₂₁N [M+H]⁺

Visualizations

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - Add 3-methyl-1-indanone to a dry flask under N₂. B 2. Add Reactants - Dissolve in anhydrous DCE. - Add cyclopentylamine and acetic acid. A->B C 3. Imine Formation - Stir at room temperature for 1-2 hours. B->C D 4. Reduction - Add NaBH(OAc)₃ portion-wise. C->D E 5. Reaction - Stir overnight at room temperature. D->E F 6. Quench - Add saturated NaHCO₃ solution. E->F G 7. Extraction - Extract with dichloromethane. F->G H 8. Wash & Dry - Wash with brine and dry over Na₂SO₄. G->H I 9. Concentrate - Remove solvent under reduced pressure. H->I J 10. Purification - Flash column chromatography. I->J K Final Product This compound J->K Logical_Relationship cluster_reactants Starting Materials cluster_process Process Steps cluster_reagents Key Reagents Ketone 3-methyl-1-indanone Imine_Formation Imine Formation (Acid Catalyzed) Ketone->Imine_Formation Amine Cyclopentylamine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Product Cyclopentyl-(3-methyl- indan-1-YL)-amine Reduction->Product Catalyst Acetic Acid Catalyst->Imine_Formation catalyzes Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reduction effects

References

Application Notes and Protocols for Cyclopentyl-(3-methyl-indan-1-YL)-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information, including experimental protocols and data, is a synthesized compilation based on the known biological activities of structurally related aminoindane and cyclopentylamine derivatives. As of the date of this document, specific experimental data for Cyclopentyl-(3-methyl-indan-1-YL)-amine is not publicly available. These protocols and notes are intended to serve as a foundational guide for the investigation of this compound.

Introduction

This compound is a novel compound featuring a rigid 3-methyl-indan-1-ylamine core coupled with a cyclopentyl moiety. The aminoindane scaffold is present in a variety of biologically active molecules, including compounds that interact with the central nervous system. Notably, derivatives of 2-aminoindane have been shown to interact with monoamine transporters, while some 1-aminoindane derivatives exhibit neuroprotective and catecholamine-modulating effects[1][2]. The cyclopentyl group may influence the compound's lipophilicity and binding affinity to its biological targets. Based on the pharmacology of related aminoindanes, a primary hypothesis is that this compound functions as a monoamine reuptake inhibitor, modulating the levels of neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) in the synaptic cleft.[1][3][4]

This document provides detailed protocols for the initial characterization of this compound's pharmacological profile, focusing on its potential interaction with monoamine transporters.

Chemical Properties

PropertyValue
IUPAC Name N-cyclopentyl-3-methyl-2,3-dihydro-1H-inden-1-amine
Molecular Formula C15H21N
Molecular Weight 215.34 g/mol
Appearance (Predicted) Colorless to pale yellow oil or solid
Solubility (Predicted) Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in aqueous solutions.

Proposed Mechanism of Action: Monoamine Reuptake Inhibition

It is hypothesized that this compound binds to one or more of the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, the compound would increase their concentration and prolong their action, leading to downstream signaling effects.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (5-HT, DA, NE) Vesicle Synaptic Vesicle MA_cleft Monoamine Neurotransmitter Vesicle->MA_cleft Release MAT Monoamine Transporter (SERT, DAT, NET) Compound This compound Compound->MAT Inhibition MA_cleft->MAT Receptor Postsynaptic Receptor MA_cleft->Receptor Binding Signal Signal Transduction Receptor->Signal

Figure 1: Proposed mechanism of action for this compound as a monoamine reuptake inhibitor.

Experimental Protocols

The following protocols describe standard in vitro methods to determine the affinity and potency of a compound for monoamine transporters.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

This protocol determines the binding affinity (Ki) of the test compound for SERT, DAT, and NET using competitive radioligand binding assays.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • Cell membrane preparations from the above cells

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)

  • Non-specific binding competitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Microplate harvester and filter mats (e.g., GF/B)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order for each transporter assay:

    • Assay buffer

    • Cell membrane preparation (protein concentration optimized for each transporter)

    • Radioligand at a concentration near its Kd

    • Either vehicle, non-specific competitor (at a high concentration, e.g., 10 µM), or the test compound at various concentrations.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter mats using a microplate harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filter mats in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Prepare Reagents (Membranes, Radioligand, Compound) incubate Incubate Components in 96-well Plate start->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters filter->wash scintillate Add Scintillation Fluid & Count Radioactivity wash->scintillate analyze Data Analysis (IC50 & Ki Calculation) scintillate->analyze

Figure 2: Workflow for the radioligand binding assay.

Protocol 2: Synaptosomal Monoamine Uptake Assays

This protocol measures the functional potency (IC50) of the test compound to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus or cortex for SERT and NET)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer

  • Radiolabeled neurotransmitters: [³H]5-HT, [³H]DA, [³H]NE

  • This compound (test compound)

  • Selective uptake inhibitors for control (e.g., Fluoxetine, GBR 12909, Desipramine)

  • Centrifuge, tissue homogenizer

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration over filter mats, followed by washing with ice-cold buffer.

    • Determine non-specific uptake in parallel incubations performed at 0-4°C or in the presence of a high concentration of a selective inhibitor.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the IC50 values for the inhibition of uptake for each neurotransmitter.

Hypothetical Quantitative Data

The following tables present hypothetical data for this compound, assuming it acts as a monoamine reuptake inhibitor with a profile similar to some known aminoindanes.

Table 1: Binding Affinity (Ki) for Human Monoamine Transporters

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
This compound 8525045
Fluoxetine (SSRI control) 1.22,500350
GBR 12909 (DRI control) 15015800
Desipramine (NRI control) 1204,0000.8

Table 2: Functional Potency (IC50) in Rat Synaptosomal Uptake Assays

Compound5-HT Uptake IC50 (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)
This compound 15048070
Fluoxetine (SSRI control) 53,000500
GBR 12909 (DRI control) 200301,200
Desipramine (NRI control) 1805,5002

Further Investigations

Based on the initial findings from these in vitro assays, further studies would be warranted to fully characterize the pharmacological profile of this compound. These could include:

  • In vivo microdialysis: To measure the effects of the compound on extracellular neurotransmitter levels in the brains of living animals.

  • Behavioral pharmacology studies: To assess the effects of the compound in animal models of depression, anxiety, or other relevant CNS disorders.[5]

  • Metabolism and pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. In vitro metabolism can be initially assessed using human liver microsomes.[6]

  • Safety and toxicology studies: To evaluate the potential for adverse effects, including cardiotoxicity and off-target activities.

Conclusion

The structural features of this compound suggest its potential as a modulator of monoamine neurotransmission. The provided protocols offer a robust framework for the initial in vitro characterization of this compound's affinity and potency at the serotonin, dopamine, and norepinephrine transporters. The hypothetical data illustrates a profile of a norepinephrine and serotonin-preferring reuptake inhibitor. Rigorous experimental validation is essential to confirm this proposed mechanism of action and to determine the therapeutic potential of this novel chemical entity.

References

Cyclopentyl-(3-methyl-indan-1-YL)-amine: A Novel Chiral Ligand for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

While specific catalytic applications of Cyclopentyl-(3-methyl-indan-1-YL)-amine are not yet documented in peer-reviewed literature, its structural features suggest significant potential as a chiral ligand in asymmetric catalysis. This molecule belongs to the class of chiral 1-aminoindane derivatives, which are known to be effective ligands in a variety of metal-catalyzed transformations. The presence of a cyclopentyl group on the amine and a methyl group on the indan backbone introduces specific steric and electronic properties that could lead to high enantioselectivity in catalytic reactions. This document provides a prospective overview of its potential applications, a proposed synthetic protocol, and a general method for evaluating its catalytic efficacy.

The core structure, a chiral 1,3-disubstituted indane, offers a rigid scaffold that can effectively transfer chiral information from the ligand to the catalytic center. The cyclopentyl and methyl substituents provide steric bulk that can influence the orientation of substrates coordinating to the metal center, thereby directing the stereochemical outcome of the reaction.

Potential Catalytic Applications

Based on the utility of analogous chiral amine and indane-based ligands, this compound is a promising candidate for several classes of asymmetric reactions, including:

  • Asymmetric Hydrogenation: As a ligand for rhodium, iridium, or ruthenium catalysts in the enantioselective hydrogenation of prochiral olefins and ketones.

  • Asymmetric Transfer Hydrogenation: In combination with transition metals like ruthenium, for the reduction of ketones and imines using a hydrogen donor such as isopropanol or formic acid.

  • Asymmetric C-C Bond Forming Reactions: Including palladium-catalyzed allylic alkylations and copper-catalyzed conjugate additions.

  • Asymmetric Hydrosilylation: For the enantioselective reduction of ketones and imines with silanes.

The performance of this ligand in these applications would be highly dependent on the specific reaction conditions, the metal precursor used, and the nature of the substrate.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from commercially available 3-methyl-1-indanone. The following protocol is a general guideline.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-methyl-1-indanone

  • Cyclopentylamine

  • Titanium(IV) isopropoxide

  • Sodium borohydride (NaBH₄) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Pd/C)

  • Methanol (MeOH)

  • Toluene

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Imine Formation (Reductive Amination Step 1):

    • To a solution of 3-methyl-1-indanone (1.0 eq) in dry toluene, add cyclopentylamine (1.1 eq).

    • If desired, a catalyst such as titanium(IV) isopropoxide (0.1 eq) can be added to facilitate imine formation.

    • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • The reaction progress can be monitored by TLC or GC-MS until the starting ketone is consumed.

    • After completion, the solvent is removed under reduced pressure to yield the crude imine.

  • Reduction of the Imine to the Amine (Reductive Amination Step 2):

    • Method A (Sodium Borohydride Reduction):

      • Dissolve the crude imine in methanol.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise.

      • Allow the reaction to warm to room temperature and stir for several hours until the imine is fully reduced (monitor by TLC or GC-MS).

    • Method B (Catalytic Hydrogenation):

      • Dissolve the crude imine in a suitable solvent like methanol or ethanol.

      • Add a catalytic amount of Palladium on carbon (5-10 mol%).

      • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

  • Workup and Purification:

    • After the reduction is complete, quench the reaction by the slow addition of water (for the NaBH₄ method).

    • Remove the solvent under reduced pressure.

    • Partition the residue between diethyl ether or ethyl acetate and water.

    • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired this compound. The diastereomers formed can potentially be separated by chromatography or crystallization.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

General Protocol for Screening in Asymmetric Catalysis

The following is a generalized protocol for evaluating the effectiveness of the newly synthesized this compound as a ligand in a model asymmetric transfer hydrogenation of acetophenone.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [Ru(p-cymene)Cl₂]₂ (metal precursor)

  • This compound (ligand)

  • Acetophenone (substrate)

  • Isopropanol (hydrogen source and solvent)

  • Potassium hydroxide (KOH) or Sodium isopropoxide (base)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tubes or similar reaction vessels

  • GC or HPLC with a chiral column for enantiomeric excess (ee) determination

Procedure:

  • Catalyst Pre-formation:

    • In a Schlenk tube under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1 mol%) and the chiral ligand (2.2 mol%) in isopropanol.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

  • Catalytic Reaction:

    • To the solution of the pre-formed catalyst, add acetophenone (1.0 eq).

    • Add a solution of KOH or sodium isopropoxide in isopropanol (5-10 mol%).

    • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir for the desired reaction time (e.g., 1-24 hours).

  • Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., isopropanol or hexane/isopropanol), and filter it through a small plug of silica gel.

    • Determine the conversion of acetophenone by GC analysis.

    • Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC analysis.

Data Presentation

The results of such a screening can be summarized in a table for easy comparison.

EntryLigandMetal PrecursorBaseTemp (°C)Time (h)Conv. (%)ee (%)
1Ligand A[Ru(p-cymene)Cl₂]₂KOH50129585 (R)
2Ligand B[Ru(p-cymene)Cl₂]₂NaOⁱPr806>9992 (S)

This is a hypothetical data table for illustrative purposes.

Visualizations

Below are diagrams illustrating the proposed synthetic workflow and a general catalytic cycle.

G cluster_synthesis Proposed Synthesis Workflow start 3-Methyl-1-indanone + Cyclopentylamine imine Imine Formation (Toluene, Reflux) start->imine reduction Imine Reduction (e.g., NaBH4/MeOH) imine->reduction workup Workup and Purification (Extraction, Chromatography) reduction->workup product This compound workup->product

Caption: Proposed synthetic workflow for this compound.

G cluster_catalysis General Catalytic Screening Workflow catalyst_prep Catalyst Pre-formation ([Metal] + Ligand) reaction Catalytic Reaction (Substrate, H-source, Base) catalyst_prep->reaction analysis Reaction Analysis (Conversion and ee) reaction->analysis optimization Optimization of Conditions (Temp, Time, etc.) analysis->optimization optimization->reaction Iterate

Caption: General workflow for screening a new chiral ligand in catalysis.

Disclaimer: The protocols and potential applications described herein are hypothetical and based on established principles of organic synthesis and catalysis. Experimental validation is required to confirm the synthesis and efficacy of this compound as a catalyst ligand.

Application Notes and Protocols for Cyclopentyl-(3-methyl-indan-1-YL)-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and public databases reveals no specific neurological research data, application notes, or established protocols for the compound identified as Cyclopentyl-(3-methyl-indan-1-YL)-amine.

Extensive searches for this particular chemical entity did not yield any published studies detailing its synthesis, pharmacological activity, or use as a neurological research compound. The search results did identify related, yet structurally distinct, molecules which are briefly mentioned for context but do not provide a basis for the detailed analysis requested. These related compounds include:

  • (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine

  • 1-(1-phenylcyclopentyl)methylamine

  • Methyl(cyclopentyl-propyl)amine

  • 3-Methylcyclopentan-1-amine

The absence of specific data for "this compound" prevents the creation of the requested detailed application notes, quantitative data tables, experimental protocols, and signaling pathway diagrams. The core requirements for this task are contingent on the existence of foundational research into the compound's biological activities and mechanisms of action, which appears to be unavailable in the public domain at this time.

Therefore, this document cannot fulfill the request for detailed application notes and protocols as no scientific basis for such a document could be located for the specified compound. Further research and publication on the synthesis and biological evaluation of this compound are required before its potential applications in neurological research can be detailed.

Application Note and Protocol: Derivatization of Cyclopentyl-(3-methyl-indan-1-YL)-amine for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The derivatization of secondary amines such as Cyclopentyl-(3-methyl-indan-1-YL)-amine is a critical step to enhance their analytical detection, particularly for gas chromatography (GC) based methods. The primary objectives of derivatization are to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic properties and detector response.[1][2] Acylation, the process of introducing an acyl group, is a widely employed and effective method for the derivatization of primary and secondary amines.[1] This protocol details a standard acylation procedure using acetyl chloride, a common and efficient acetylating agent.[3][4][5]

Experimental Protocol: N-Acetylation

This protocol describes the N-acetylation of this compound using acetyl chloride in the presence of a base to neutralize the HCl byproduct.[3][4]

Materials:

  • This compound

  • Acetyl Chloride (CH₃COCl)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Inert Atmosphere: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: While stirring, add a solution of acetyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution.[3]

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is no longer detected.[3] For visualization of the amine on the TLC plate, ninhydrin stain can be useful.[3] If the reaction is slow, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added.[3]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude N-acetylated derivative.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative parameters for the N-acetylation of this compound.

ParameterValueNotes
Reactants
This compound1.0 molar equivalentThe limiting reagent.
Acetyl Chloride1.05 molar equivalentsA slight excess ensures complete reaction.[3]
Pyridine1.1 molar equivalentsActs as a base to neutralize HCl.[3]
Reaction Conditions
SolventAnhydrous DichloromethaneA common solvent for this type of reaction.
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time1-4 hoursMonitored by TLC for completion.
AtmosphereInert (Nitrogen)Prevents side reactions with atmospheric moisture.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the derivatization protocol.

Derivatization_Workflow Workflow for N-Acetylation of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Amine & Pyridine in Anhydrous DCM cool Cool to 0°C dissolve->cool setup Assemble Glassware under Nitrogen setup->dissolve add_reagent Add Acetyl Chloride Solution Dropwise cool->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench with Sat. NaHCO3 monitor->quench Upon Completion extract Extract with DCM & Wash with Brine quench->extract dry Dry Organic Layer (MgSO4 or Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate product N-Acetylated Product evaporate->product

Caption: Workflow for the N-acetylation of a secondary amine.

References

Application Note: Analytical Methods for the Detection of Cyclopentyl-(3-methyl-indan-1-YL)-amine

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11-02

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details two robust and sensitive analytical methods for the detection and quantification of Cyclopentyl-(3-methyl-indan-1-YL)-amine in research samples. The methods described are based on Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols provide the necessary detail for researchers to implement these techniques for routine analysis, metabolic studies, or quality control purposes.

Introduction

This compound is a synthetic compound with a structure related to the aminoindane class of molecules. Aminoindanes are recognized as a class of novel psychoactive substances (NPS), and the development of reliable analytical methods is crucial for their identification and quantification in various matrices.[1][2][3] This document provides detailed experimental protocols for the analysis of this compound to support research and drug development activities.

Analytical Methods

Two primary methods are presented for the analysis of this compound: GC-MS and LC-MS/MS. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1][4] For amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.[2][3]

Experimental Protocol: GC-MS

a. Sample Preparation (Solid Samples)

  • Accurately weigh 10 mg of the homogenized solid sample into a glass vial.

  • Add 10 mL of methanol.

  • Vortex for 2 minutes to dissolve the analyte.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any insoluble material.

  • Transfer the supernatant to a clean vial for derivatization.

b. Derivatization

  • Transfer 100 µL of the methanolic extract to a new microvial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) and 50 µL of ethyl acetate.[2]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

c. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (20:1)
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C

Quantitative Data Summary: GC-MS Method Validation

The following table summarizes the expected performance characteristics of the GC-MS method.

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 5 ng/mL
Limit of Quantitation (LOQ) 15 ng/mL
Accuracy (% Recovery) 92-108%
Precision (% RSD) < 10%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity, making it ideal for the trace-level detection of compounds in complex matrices without the need for derivatization.[5][6][7]

Experimental Protocol: LC-MS/MS

a. Sample Preparation (Aqueous Samples)

  • Pipette 500 µL of the aqueous sample into a microcentrifuge tube.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

b. LC-MS/MS Instrumentation and Conditions

ParameterSetting
Liquid Chromatograph Shimadzu Nexera X2 or equivalent
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of a standard. Hypothetical transitions: Q1 (parent ion) -> Q3 (product ions)
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V

Quantitative Data Summary: LC-MS/MS Method Validation

The following table summarizes the expected performance characteristics of the LC-MS/MS method.

ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/mL
Accuracy (% Recovery) 95-105%
Precision (% RSD) < 5%

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Receipt homogenize Homogenization (if solid) sample->homogenize extract Solvent Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Supernatant Collection centrifuge->supernatant derivatization Derivatization (GC-MS only) supernatant->derivatization GC-MS Path lcmsms LC-MS/MS Analysis supernatant->lcmsms LC-MS/MS Path gcms GC-MS Analysis derivatization->gcms chromatography Chromatogram Integration gcms->chromatography lcmsms->chromatography quantification Quantification chromatography->quantification report Final Report quantification->report hypothetical_pathway cluster_membrane Cellular Membrane cluster_cell Postsynaptic Neuron receptor Neurotransmitter Receptor (e.g., Serotonin Receptor) g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Cascade (e.g., cAMP production) g_protein->second_messenger cellular_response Altered Neuronal Excitability second_messenger->cellular_response analyte Cyclopentyl-(3-methyl- indan-1-YL)-amine analyte->receptor Binding/Modulation

References

Application Notes and Protocols for Cyclopentyl-(3-methyl-indan-1-YL)-amine

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Comprehensive Experimental Design and Protocols for the Investigation of Cyclopentyl-(3-methyl-indan-1-YL)-amine

Foreword

Extensive literature and database searches for "this compound" have yielded no specific biological data, experimental protocols, or established signaling pathways for this molecule. The information available primarily pertains to structurally related but distinct compounds, such as other aminoindane derivatives and various cyclopentyl amines. The lack of public domain research on this compound suggests it may be a novel compound or one that has not been characterized biologically in published literature.

Therefore, this document serves as a foundational guide for initiating research on this compound. The subsequent application notes and protocols are predictive, based on the known activities of structurally similar molecules, particularly other psychoactive aminoindanes which are known to interact with monoamine transporters. The proposed experiments are designed to elucidate the fundamental pharmacological profile of this compound.

Introduction

This compound is a novel chemical entity with a structure suggesting potential psychoactive properties. Its core is an aminoindane moiety, which is present in compounds known to act as monoamine transporter inhibitors. The addition of a cyclopentyl group to the amine may influence its potency, selectivity, and pharmacokinetic profile.

These application notes provide a roadmap for the initial characterization of this compound, focusing on its potential interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The protocols outlined below are standard assays used in neuropharmacology to determine the mechanism of action for new psychoactive substances.

Predicted Biological Activity and Data Presentation

Based on the pharmacology of other aminoindane derivatives, it is hypothesized that this compound will exhibit inhibitory activity at one or more of the major monoamine transporters. The primary objective of the initial experimental phase is to quantify this activity.

Table 1: Predicted Monoamine Transporter Binding Affinity (Ki) of this compound

TransporterPredicted Ki (nM)RadioligandCell Line
Dopamine (DAT)TBD[³H]WIN 35,428HEK293-hDAT
Norepinephrine (NET)TBD[³H]NisoxetineHEK293-hNET
Serotonin (SERT)TBD[³H]CitalopramHEK293-hSERT
TBD: To be determined through experimentation.

Table 2: Predicted Monoamine Uptake Inhibition (IC50) of this compound

TransporterPredicted IC50 (nM)SubstrateCell Line
Dopamine (DAT)TBD[³H]DopamineHEK293-hDAT
Norepinephrine (NET)TBD[³H]NorepinephrineHEK293-hNET
Serotonin (SERT)TBD[³H]SerotoninHEK293-hSERT
TBD: To be determined through experimentation.

Experimental Protocols

Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of this compound for the human dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT)

  • 96-well plates

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the respective transporters.

  • In a 96-well plate, add binding buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

  • For determination of non-specific binding, add the non-specific control compound instead of the test compound.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis.

Synaptosomal Monoamine Uptake Assays

This protocol measures the ability of this compound to inhibit the uptake of neurotransmitters into synaptosomes, providing a functional measure of transporter inhibition (IC50).

Materials:

  • Rodent brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT)

  • [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • This compound

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well plates

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Prepare synaptosomes from the appropriate brain regions.

  • Pre-incubate the synaptosomes with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in uptake buffer.

  • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

  • Incubate at 37°C for a short period (e.g., 5-15 minutes).

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

  • Quantify the radioactivity in the filters using a liquid scintillation counter.

  • Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams illustrate the predicted mechanism of action and the experimental workflow.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (DA, NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle Packaging Transporter Monoamine Transporter (DAT, NET, SERT) Synapse Synapse Vesicle->Synapse Release Synapse_MA Monoamine Synapse->Synapse_MA Synapse_MA->Transporter Reuptake Receptor Postsynaptic Receptor Synapse_MA->Receptor Signal Transduction Cpd Cyclopentyl-(3-methyl- indan-1-YL)-amine Cpd->Transporter Inhibition

Caption: Predicted mechanism of action of this compound.

Experimental_Workflow Start Start: Characterization of This compound Binding Radioligand Binding Assays (Determine Ki) Start->Binding Uptake Monoamine Uptake Assays (Determine IC50) Start->Uptake Data Data Analysis: Calculate Ki and IC50 Values Binding->Data Uptake->Data Profile Determine Pharmacological Profile (e.g., DAT vs SERT selectivity) Data->Profile End End: Elucidate Primary Mechanism of Action Profile->End

Caption: Workflow for the initial pharmacological characterization.

potential therapeutic applications of Cyclopentyl-(3-methyl-indan-1-YL)-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Cyclopentyl-(3-methyl-indan-1-YL)-amine" is not well-documented in publicly available scientific literature. Therefore, the following application notes and protocols are based on a theoretical framework derived from the known biological activities of structurally related aminoindane derivatives. The proposed therapeutic applications and experimental designs are hypothetical and would require validation through dedicated research.

Introduction

This compound belongs to the class of aminoindane derivatives. Structurally, it features a rigid indane scaffold, which is a common motif in pharmacologically active compounds. The presence of a cyclopentyl group attached to the amine and a methyl group on the indane ring suggests potential interactions with various biological targets. Based on the pharmacology of related aminoindanes, this compound could be a candidate for investigation in several therapeutic areas, primarily related to the central nervous system (CNS) and inflammatory pathways.

Potential Therapeutic Applications

Based on the known activities of similar molecules, this compound could be investigated for the following applications:

  • Neurodegenerative Disorders: Derivatives of 1-aminoindane, such as the active metabolite of rasagiline, have shown neuroprotective and catecholamine-modulating effects. This suggests a potential application in conditions like Parkinson's disease or Alzheimer's disease.

  • Mood and Anxiety Disorders: Many aminoindane derivatives act as monoamine transporter inhibitors and releasing agents, modulating the levels of serotonin, dopamine, and norepinephrine. This pharmacological profile is a cornerstone for the treatment of depression, anxiety, and other mood disorders.

  • Anti-inflammatory and Analgesic Effects: The indane scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a derivative, 6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acid, has demonstrated anti-inflammatory and analgesic properties[1].

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is available, the following table presents a hypothetical summary of key quantitative parameters that would be essential to determine its therapeutic potential.

ParameterAssay TypeTargetHypothetical Value
IC50 Radioligand BindingSERT, DAT, NET10 - 500 nM
EC50 Monoamine ReleaseSerotonin, Dopamine, Norepinephrine50 - 1000 nM
Ki Receptor Binding5-HT Receptors, Adrenergic Receptors100 - 2000 nM
IC50 Enzyme InhibitionCOX-1, COX-20.5 - 10 µM
LD50 In vivo (rodent)Acute Toxicity> 100 mg/kg

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the pharmacological profile of this compound.

Monoamine Transporter Binding Assay

Objective: To determine the binding affinity of the compound to serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Methodology:

  • Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing human SERT, DAT, or NET.

  • Membrane Preparation: Harvest cells, homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl), and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: In a 96-well plate, add the cell membranes, a radioligand specific for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value by non-linear regression analysis of the competition binding data.

Monoamine Release Assay

Objective: To measure the ability of the compound to induce the release of serotonin, dopamine, and norepinephrine from pre-loaded synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).

  • Radiolabel Loading: Incubate the synaptosomes with a radioactive monoamine ([³H]5-HT, [³H]DA, or [³H]NE).

  • Superfusion: Place the loaded synaptosomes in a superfusion apparatus and continuously perfuse with a physiological buffer.

  • Compound Application: After a baseline release is established, introduce varying concentrations of this compound into the perfusion buffer.

  • Fraction Collection: Collect the superfusate in fractions.

  • Scintillation Counting: Measure the radioactivity in each fraction to quantify the amount of released monoamine.

  • Data Analysis: Calculate the EC50 value for monoamine release.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory effect of the compound in an acute inflammation model.

Methodology:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. Administer a vehicle control and a positive control (e.g., indomethacin).

  • Induction of Edema: After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualizations

Hypothetical Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound Cyclopentyl-(3-methyl- indan-1-YL)-amine Transporter Monoamine Transporter (SERT/DAT/NET) Compound->Transporter Inhibition Synapse Increased Monoamine Concentration Transporter->Synapse Reuptake Vesicle Synaptic Vesicle (Monoamines) Vesicle->Transporter Release MAO Monoamine Oxidase Vesicle->MAO Metabolism Receptor Postsynaptic Receptor Synapse->Receptor Activation Signal Signal Transduction Receptor->Signal Initiates Start Start: Cell Culture (HEK293 expressing SERT/DAT/NET) MembranePrep Membrane Preparation (Homogenization & Centrifugation) Start->MembranePrep BindingReaction Binding Reaction (Membranes + Radioligand + Compound) MembranePrep->BindingReaction Incubation Incubation (Reach Equilibrium) BindingReaction->Incubation Filtration Filtration (Separate Bound/Free Ligand) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50) Counting->Analysis End End: Determine Binding Affinity Analysis->End cluster_cns Central Nervous System cluster_inflammation Inflammation cluster_disease Potential Therapeutic Areas Compound This compound Neuroprotection Neuroprotection Compound->Neuroprotection Monoamine_Modulation Monoamine Modulation Compound->Monoamine_Modulation Anti_Inflammatory Anti-inflammatory Compound->Anti_Inflammatory Analgesic Analgesic Compound->Analgesic Parkinsons Parkinson's Disease Neuroprotection->Parkinsons Depression Depression/Anxiety Monoamine_Modulation->Depression Pain Inflammatory Pain Anti_Inflammatory->Pain Analgesic->Pain

References

Application Notes and Protocols for Aminoindane Derivatives in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive searches for "Cyclopentyl-(3-methyl-indan-1-YL)-amine" did not yield any publicly available data related to its use in small molecule drug discovery. Therefore, this document provides a representative application note and protocols for a closely related and well-characterized aminoindane derivative, 5-Methoxy-6-methyl-2-aminoindane (MMAI) . This information is intended to serve as a guide for researchers interested in the evaluation of novel aminoindane compounds.

Introduction to Aminoindane Derivatives in Drug Discovery

The 2-aminoindane scaffold is a privileged structure in medicinal chemistry, forming the core of several psychoactive compounds.[1][2] Derivatives of 2-aminoindane have been investigated for a range of potential therapeutic applications, including as anti-Parkinsonian agents and as novel antidepressants.[1][3] One of the most well-studied compounds in this class is 5-Methoxy-6-methyl-2-aminoindane (MMAI), developed in the 1990s by a team at Purdue University led by David E. Nichols.[3][4]

MMAI is a potent and selective serotonin releasing agent (SSRA) and is considered an entactogen.[3][4] It has been shown to have a greater than 100-fold selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT).[3][4] This selectivity profile distinguishes it from other releasing agents like MDMA, and has led to investigations into its potential as a therapeutic agent with a reduced side-effect profile.[3][4] Studies in animal models have suggested that SSRAs like MMAI could be developed as fast-acting antidepressants.[3][4]

This document outlines the mechanism of action of MMAI, presents its pharmacological data, and provides detailed protocols for key in vitro and in vivo assays relevant to the characterization of novel aminoindane derivatives.

Mechanism of Action: Selective Serotonin Release

MMAI exerts its primary pharmacological effect by acting as a selective serotonin releasing agent. This mechanism involves interaction with the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By promoting the reverse transport of serotonin, MMAI increases the concentration of this neurotransmitter in the synapse, leading to enhanced serotonergic signaling.

MMAI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Vesicular Monoamine Transporter 2 (VMAT2) serotonin_vesicle Serotonin Vesicles sert Serotonin Transporter (SERT) serotonin_vesicle->sert Inhibits 5-HT reuptake serotonin_synapse Serotonin (5-HT) sert->serotonin_synapse Reverses transport, increasing synaptic 5-HT mmai MMAI mmai->sert Binds to SERT postsynaptic_receptor Postsynaptic Serotonin Receptors serotonin_synapse->postsynaptic_receptor Activates receptors

Mechanism of Action of MMAI

Pharmacological Data

The pharmacological profile of MMAI has been characterized through various in vitro assays. The data below summarizes its activity at monoamine transporters.

Compound Assay Type Target Value Reference
MMAIMonoamine Release (EC50, nM)SERT31[5]
MMAIMonoamine Release (EC50, nM)DAT3,101[5]
MMAIMonoamine Release (EC50, nM)NET>10,000[5]

EC50: Half maximal effective concentration for monoamine release.

Experimental Protocols

The following protocols are representative of the types of experiments used to characterize selective serotonin releasing agents like MMAI.

In Vitro Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the serotonin transporter, providing an indication of its binding affinity.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing SERT start->prepare_membranes incubate Incubate membranes with radioligand ([3H]-citalopram) and test compound prepare_membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine Ki or IC50 quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human serotonin transporter (hSERT).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, 5 mM KCl, 2.5 mM MgCl2, 120 mM NaCl, pH 7.4).

      • A fixed concentration of radioligand (e.g., [3H]-citalopram).

      • Varying concentrations of the test compound (e.g., MMAI).

      • Cell membrane preparation.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in polyethylenimine to reduce non-specific binding.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known SERT ligand) from total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Serotonin Release Assay

This functional assay measures the ability of a test compound to induce the release of pre-loaded radiolabeled serotonin from cells or synaptosomes expressing SERT.

Serotonin_Release_Assay_Workflow start Start prepare_cells Prepare cells or synaptosomes expressing SERT start->prepare_cells load_serotonin Load with radiolabeled serotonin ([3H]-5-HT) prepare_cells->load_serotonin wash_cells Wash to remove extracellular [3H]-5-HT load_serotonin->wash_cells incubate_compound Incubate with test compound at various concentrations wash_cells->incubate_compound collect_supernatant Collect supernatant containing released [3H]-5-HT incubate_compound->collect_supernatant quantify_release Quantify radioactivity in supernatant and cell lysate collect_supernatant->quantify_release analyze_data Calculate percent release and determine EC50 quantify_release->analyze_data end End analyze_data->end

Serotonin Release Assay Workflow

Protocol:

  • Cell/Synaptosome Preparation:

    • Use either cultured cells expressing hSERT or freshly prepared rat brain synaptosomes.

    • Resuspend the cells or synaptosomes in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Radiolabeled Serotonin Loading:

    • Incubate the cell/synaptosome suspension with a low concentration of [3H]-serotonin for a sufficient time to allow for uptake via SERT (e.g., 30 minutes at 37°C).

  • Wash and Pre-incubation:

    • Wash the cells/synaptosomes with fresh buffer to remove extracellular [3H]-serotonin.

    • Pre-incubate the washed preparation for a short period to establish a stable baseline.

  • Induction of Release:

    • Add varying concentrations of the test compound (e.g., MMAI) to the cell/synaptosome suspension.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Quantification of Release:

    • Separate the cells/synaptosomes from the supernatant by centrifugation or filtration.

    • Collect the supernatant, which contains the released [3H]-serotonin.

    • Lyse the cells/synaptosomes to determine the amount of [3H]-serotonin remaining.

    • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of serotonin release for each concentration of the test compound.

    • Plot the percent release as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The 2-aminoindane scaffold, exemplified by MMAI, represents a promising starting point for the discovery of novel therapeutics targeting the serotonin system. The high selectivity of compounds like MMAI for the serotonin transporter over other monoamine transporters suggests the potential for developing drugs with improved safety and tolerability profiles. The protocols detailed in this document provide a framework for the in vitro characterization of novel aminoindane derivatives, enabling the assessment of their binding affinity and functional activity as serotonin releasing agents. Further in vivo studies are necessary to fully elucidate the therapeutic potential of such compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopentyl-(3-methyl-indan-1-yl)-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Cyclopentyl-(3-methyl-indan-1-yl)-amine. The primary synthetic route addressed is the reductive amination of 3-methyl-indan-1-one with cyclopentylamine.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question Possible Cause Troubleshooting Steps
My reaction shows a low conversion of the starting material (3-methyl-indan-1-one). What could be the issue? Inefficient Imine Formation: The initial condensation of the ketone and amine to form the iminium ion intermediate is a crucial equilibrium step.[1]- Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[2][3] - Dehydration: Use molecular sieves (e.g., 4Å) to remove water, which is a byproduct of imine formation, to drive the equilibrium towards the product. - Reaction Time: Increase the reaction time to allow for sufficient imine formation before the reduction occurs.
Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling.- Fresh Reagent: Use a freshly opened bottle of the reducing agent. - Proper Handling: Ensure the reducing agent is handled under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to moisture and air.
I observe the formation of 3-methyl-indan-1-ol as a major byproduct. How can I prevent this? Ketone Reduction: The reducing agent is reducing the starting ketone directly, rather than selectively reducing the iminium ion intermediate.- Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and more selective for the iminium ion over the ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[1][2] - Reaction Conditions: Perform the reaction at a lower temperature to favor the selective reduction of the iminium ion.
The reaction is complete, but the isolated yield of the desired amine is low after purification. Workup Issues: The product may be lost during the aqueous workup or extraction steps.- pH Adjustment: Ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction to deprotonate the amine and increase its solubility in the organic solvent. - Solvent Choice: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

Problem 2: Product Purity Issues

Question Possible Cause Troubleshooting Steps
My final product is contaminated with unreacted 3-methyl-indan-1-one. How can I remove it? Incomplete Reaction or Inefficient Purification: The reaction may not have gone to completion, or the purification method is not adequately separating the product from the starting material.- Drive Reaction to Completion: Increase the equivalents of the amine and/or reducing agent. - Purification: Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the more polar amine product from the less polar ketone.
I have a significant amount of an unknown, higher molecular weight byproduct. What could it be? Dimerization or Side Reactions: The starting materials or product may be undergoing undesired side reactions. While less common with ketones, dialkylation of the primary amine can sometimes occur.[4]- Control Stoichiometry: Use a slight excess of the cyclopentylamine to minimize side reactions of the ketone. - Stepwise Procedure: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. This can sometimes offer more control and reduce side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most common and efficient method is a one-pot reductive amination.[1] This involves reacting 3-methyl-indan-1-one with cyclopentylamine in the presence of a suitable reducing agent.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones, often providing higher yields and fewer side products compared to other borohydrides.[2][3][5]

Q3: What are the optimal reaction conditions?

A3: Typical conditions involve stirring the ketone, amine, and a slight excess of sodium triacetoxyborohydride in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) at room temperature.[2][5] The addition of a catalytic amount of acetic acid can accelerate the reaction.[2][3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting ketone.

Q5: What is the best way to purify the final product?

A5: After an aqueous workup to remove inorganic salts and unreacted amine, the crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventCatalystKey AdvantagesPotential Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THFAcetic Acid (optional)High selectivity for imines, mild conditions, good functional group tolerance.[3][5]Moisture sensitive, relatively higher cost.
Sodium Cyanoborohydride (NaBH₃CN) MethanolpH control (mildly acidic)Effective for one-pot reactions, stable in protic solvents.[1]Toxic cyanide byproducts, less selective than NaBH(OAc)₃.[6]
Sodium Borohydride (NaBH₄) MethanolNone (often used in a two-step process)Inexpensive, readily available.Can reduce the starting ketone, less selective, may require a two-step process for good yield.[1][4]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Ethanol, MethanolAcid or Base"Green" method, high atom economy.[1]Requires specialized equipment (hydrogenator), may reduce other functional groups.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of 3-methyl-indan-1-one (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.2 M), add cyclopentylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Optionally, a catalytic amount of glacial acetic acid (0.1 eq) can be added.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 4-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting A 1. Mix 3-methyl-indan-1-one, cyclopentylamine, and solvent (DCE) B 2. Add NaBH(OAc)3 and catalytic Acetic Acid A->B C 3. Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D 4. Quench with sat. NaHCO3(aq) C->D Reaction Complete T1 Incomplete Reaction? C->T1 Check TLC T2 Ketone Reduction? C->T2 Check for alcohol byproduct E 5. Extract with Organic Solvent D->E F 6. Dry, Concentrate, and Purify (Column Chromatography) E->F T3 Low Isolated Yield? F->T3 Check workup procedure T1->B Add more reagent/ Increase time T2->B Use milder conditions/ Change reducing agent T3->E Adjust pH/ Use more extractions G cluster_reaction Reaction Vessel ketone 3-Methyl-indan-1-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + H+ amine Cyclopentylamine amine->hemiaminal + H+ iminium Iminium Ion hemiaminal->iminium - H2O iminium->hemiaminal + H2O (Equilibrium) product This compound iminium->product reducing_agent NaBH(OAc)3 reducing_agent->iminium Hydride Transfer

References

Technical Support Center: Purification of Cyclopentyl-(3-methyl-indan-1-YL)-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and protocols are based on established chemical principles for the purification of secondary amines with similar structural characteristics. Due to a lack of specific published data for Cyclopentyl-(3-methyl-indan-1-YL)-amine, these recommendations should be considered as a starting point and may require optimization for your specific crude material.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide addresses common issues encountered during the purification of amine compounds, focusing on column chromatography and recrystallization techniques.

Section 1: Initial Strategy & General Workflow

Q1: What is the best first step when developing a purification plan for a new compound like this compound?

A1: The most critical first step is to analyze your crude reaction mixture. Use techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the target compound and the nature of the major impurities (e.g., starting materials, byproducts, their polarity, and functional groups). This initial analysis will dictate the most effective purification strategy.

Crude Crude Product Analysis Analyze Crude Material (TLC, LC-MS, NMR) Crude->Analysis Identify Identify Impurities (Polarity, Reactivity) Analysis->Identify Strategy Select Purification Strategy Identify->Strategy Chrom Column Chromatography Strategy->Chrom Complex Mixture / Similar Polarity Recryst Recrystallization Strategy->Recryst Crystalline Solid / Different Solubility Extraction Acid-Base Extraction Strategy->Extraction Different Acidity Pure Pure Product (Verify Purity) Chrom->Pure Recryst->Pure Extraction->Pure

Caption: General workflow for purification strategy selection.

Section 2: Troubleshooting Column Chromatography

Column chromatography is a primary tool for purifying amines, but their basic nature can cause challenges with standard silica gel.

Q2: My amine is smearing or "streaking" down the silica gel column, resulting in poor separation. What's happening and how can I fix it?

A2: This is the most common issue when purifying amines on silica gel. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing and poor peak shape[1][2].

Solutions:

  • Mobile Phase Modifier: Add a small amount of a competing base to your eluent to neutralize the acidic sites. Commonly used modifiers include 0.5-2% triethylamine (TEA) or 0.5-1% ammonia (as a solution in methanol)[2][3].

  • Alternative Stationary Phase: Switch to a less acidic or a basic stationary phase. Amine-functionalized silica or basic alumina are excellent choices that prevent the unwanted interaction[1][2].

  • Reversed-Phase Chromatography: If the compound is sufficiently polar, C18 reversed-phase chromatography can be an effective alternative. A mobile phase with a slightly alkaline pH can improve peak shape for basic compounds[1][4].

Table 1: Comparison of Stationary Phases for Amine Purification

Stationary Phase Principle Advantages Disadvantages Common Eluents
Silica Gel Normal Phase (Polar) Inexpensive, widely available. Acidic surface causes tailing with basic compounds[1][2]. Hexanes/EtOAc or DCM/MeOH + TEA/NH₃
Amine-functionalized Silica Normal Phase (Polar) Masks acidic silanols, excellent peak shape for amines, no need for mobile phase modifiers[2]. More expensive than plain silica. Hexanes/EtOAc or DCM/MeOH
Alumina (Basic or Neutral) Normal Phase (Polar) Basic surface is ideal for amines. Activity can vary, may retain very polar compounds. Hexanes/EtOAc or DCM/MeOH

| C18 Silica (Reversed-Phase) | Reversed Phase (Non-polar) | Good for polar amines, easy to transpose from analytical LC-MS conditions[1][4]. | Requires aqueous mobile phases, which can be harder to remove. | Water/Acetonitrile or Water/Methanol (+ TEA) |

Start Column Chromatography Issue Problem What is the problem? Start->Problem Tailing Compound Tailing / Streaking Problem->Tailing Tailing NoSep Poor Compound Separation Problem->NoSep Poor Separation NoElute Compound Won't Elute Problem->NoElute No Elution Sol_Tailing1 Add 1% TEA or NH3 to eluent Tailing->Sol_Tailing1 Sol_Tailing2 Switch to Amine-Silica or Alumina column Tailing->Sol_Tailing2 Sol_NoSep1 Optimize solvent gradient (shallower gradient) NoSep->Sol_NoSep1 Sol_NoSep2 Try a different solvent system (e.g., Toluene/Acetone) NoSep->Sol_NoSep2 Sol_NoElute1 Increase eluent polarity (e.g., more MeOH) NoElute->Sol_NoElute1 Sol_NoElute2 Check for compound crashing on column NoElute->Sol_NoElute2

Caption: Troubleshooting guide for column chromatography of amines.

Section 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. If your amine is an oil, it can often be converted into a crystalline salt for purification[5].

Q3: My compound is an oil at room temperature. How can I use recrystallization?

A3: You can convert the basic amine into a salt, which is often a stable, high-melting crystalline solid. The hydrochloride (HCl) salt is most common. Dissolve the crude amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol dropwise until the product precipitates. This salt can then be purified by recrystallization[5][6]. The pure amine can be recovered by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.

Q4: I've formed the salt, but it won't crystallize from solution. What should I do?

A4: Failure to crystallize is usually due to using too much solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystal formation.

Solutions:

  • Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration and induce saturation[7].

  • Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites. If you have a small amount of pure solid, add a "seed" crystal to initiate crystallization.

  • Cool Slowly: Allow the solution to cool to room temperature slowly, then move it to a refrigerator, and finally to a freezer. Rapid cooling often leads to the formation of an oil or very small, impure crystals[8].

  • Use an Anti-Solvent: Add a second solvent in which your compound is insoluble (but which is miscible with your crystallization solvent) dropwise to the solution until it becomes cloudy. Then, add a few drops of the first solvent to clarify and allow it to cool slowly[7].

Start Recrystallization Issue Problem What is the problem? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals No Crystals OiledOut Compound 'Oils Out' Problem->OiledOut Oiling Out LowYield Poor Recovery / Low Yield Problem->LowYield Low Yield Sol_NoCrystals1 Too much solvent? -> Slowly evaporate some NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Induce crystallization (scratch, seed crystal) NoCrystals->Sol_NoCrystals2 Sol_OiledOut1 Solution cooled too fast? -> Reheat, cool slowly OiledOut->Sol_OiledOut1 Sol_OiledOut2 Try a lower boiling point solvent OiledOut->Sol_OiledOut2 Sol_LowYield1 Compound soluble in cold solvent? -> Cool further (ice bath) LowYield->Sol_LowYield1 Sol_LowYield2 Too many transfers? -> Minimize transfer steps LowYield->Sol_LowYield2

Caption: Troubleshooting guide for recrystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

Objective: To purify this compound using silica gel with a triethylamine-modified eluent.

Methodology:

  • Slurry Preparation: Dry-load the crude amine onto a small amount of silica gel. In a separate flask, add the crude oil to a minimal amount of a volatile solvent (e.g., dichloromethane), add 2-3 times its weight in silica gel, and evaporate the solvent completely to get a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate + 1% Triethylamine). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Analysis & Pooling: Analyze the fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent and triethylamine from the pooled fractions using a rotary evaporator. High vacuum may be necessary to remove all traces of TEA.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

Objective: To purify this compound by converting it to its crystalline hydrochloride salt.

Methodology:

  • Salt Formation: Dissolve the crude amine (1.0 eq) in a minimal amount of diethyl ether (or ethyl acetate). While stirring, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately. Continue adding the HCl solution until no more precipitate is observed.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash the solid with a small amount of cold diethyl ether to remove non-basic impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a suitable solvent (e.g., isopropanol, ethanol) dropwise while heating until the solid just dissolves. Use a minimal amount of hot solvent[8].

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If needed, place it in an ice bath to maximize crystal formation.

  • Collection of Pure Salt: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • (Optional) Liberation of Free Amine: To recover the purified free amine, dissolve the salt in water, add 1M NaOH solution until the pH is >12, and extract the aqueous layer three times with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Table 2: Common Solvents for Recrystallization

Solvent Polarity Boiling Point (°C) Common Uses & Notes
Water Very High 100 Good for highly polar salts, but can be difficult to remove[5].
Ethanol High 78 Good general-purpose polar solvent.
Isopropanol Medium-High 82 Excellent for recrystallizing amine salts.
Ethyl Acetate Medium 77 Good for compounds of intermediate polarity.
Toluene Low 111 Good for non-polar compounds.
Hexanes Very Low ~69 Typically used as an anti-solvent for polar compounds[5].

| Diethyl Ether | Low | 35 | Often used for salt precipitation or as an anti-solvent due to its low boiling point. |

References

Cyclopentyl-(3-methyl-indan-1-YL)-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Cyclopentyl-(3-methyl-indan-1-YL)-amine is a compound for which there is limited publicly available stability data. The information provided in this technical support center is based on the general principles of stability and degradation for structurally similar amine-containing pharmaceutical compounds. The degradation pathways, experimental protocols, and troubleshooting guides are provided as representative examples and should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a secondary amine, the primary stability concerns for this compound are oxidative degradation and reactions with formulation excipients.[1][2] Amines are susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions.[2][3] Additionally, interactions with certain excipients, such as those containing reducing sugars or reactive impurities like formic acid, can lead to the formation of degradation products.[2][4]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a cool, dark place, protected from light and moisture. Storage in well-sealed containers under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of amine-containing compounds in aqueous solutions is often pH-dependent.[1][2] While specific data for this compound is unavailable, secondary amines can be susceptible to acid- and base-catalyzed hydrolysis, although this is generally less of a concern than for esters or amides.[2][5] Extreme pH conditions should be avoided. The optimal pH for stability should be determined experimentally through forced degradation studies.

Q4: What are the likely degradation pathways for this compound?

A4: Plausible degradation pathways for this compound include:

  • Oxidation: The secondary amine is susceptible to oxidation, potentially forming N-oxides or hydroxylamines.[3] The benzylic position on the indane ring is also a potential site for oxidation.

  • N-Formylation: Reaction with formic acid or its derivatives, which can be present as impurities in excipients, can lead to the formation of an N-formyl adduct.[4]

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common issue for many pharmaceutical compounds.[2][6]

Hypothetical Degradation Profile under Forced Conditions

The following table summarizes example data from a hypothetical forced degradation study on this compound.

Stress ConditionDurationTemperature% Degradation (Example)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C3.5%Minimal degradation
0.1 M NaOH24 hours60°C4.2%Minimal degradation
3% H₂O₂24 hours25°C15.8%N-oxide derivative, Indanone derivative
Thermal48 hours80°C8.1%Oxidative and other minor degradants
Photostability (ICH Q1B)1.2 million lux hours25°C11.5%Photolytic adducts, N-dealkylation product

Troubleshooting Guide

Issue 1: Unexpected peaks are observed during HPLC analysis of a recently prepared sample.

  • Possible Cause 1: Degradation due to solvent interaction or pH.

    • Troubleshooting Step: Ensure the solvent system is compatible and does not promote degradation. Check the pH of your sample solution. Use freshly prepared solutions for analysis whenever possible.

  • Possible Cause 2: Oxidative degradation from dissolved oxygen in the mobile phase or sample solvent.

    • Troubleshooting Step: Degas the mobile phase and sample diluent. Consider adding a small amount of an antioxidant, if compatible with your method.

  • Possible Cause 3: Contamination of glassware or solvents.

    • Troubleshooting Step: Use high-purity solvents and thoroughly clean all glassware. Run a blank analysis to check for contaminants.

Issue 2: Loss of assay value in a formulation containing common excipients.

  • Possible Cause 1: Maillard reaction with reducing sugars (e.g., lactose).

    • Troubleshooting Step: If your formulation contains reducing sugars, this is a likely cause.[2] Consider replacing the reducing sugar with a non-reducing alternative like sucrose or mannitol.

  • Possible Cause 2: Interaction with reactive impurities in excipients.

    • Troubleshooting Step: Some excipients may contain trace amounts of reactive species like formic acid or peroxides.[4] Source high-purity excipients and consider performing compatibility studies with each excipient individually.

  • Possible Cause 3: pH-related degradation within the formulation's microenvironment.

    • Troubleshooting Step: The pH within a solid dosage form can differ from the bulk pH. Incorporate buffering agents into the formulation to maintain a stable pH.[2]

Issue 3: The compound shows rapid degradation under photolytic stress testing.

  • Possible Cause: The compound is inherently photosensitive.

    • Troubleshooting Step: Protect the drug substance and product from light at all stages of manufacturing and storage by using amber glassware, light-resistant containers, and appropriate packaging.[2][6] Consider the use of a light-protective coating for solid dosage forms.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7][8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[6]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.[6]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at 60°C. Withdraw and neutralize samples with 0.1 M HCl at the same time points as the acid hydrolysis.[6]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature (25°C) and protect it from light. Withdraw samples at various time points.[3]

  • Thermal Degradation: Store the solid drug substance and a solution of the drug substance at an elevated temperature (e.g., 80°C). Analyze samples at set intervals.[8]

  • Photostability Testing: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6] A control sample should be protected from light.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method, typically with UV and/or mass spectrometric detection.[10][11] The goal is to achieve 5-20% degradation to ensure that the major degradation products are formed without excessive decomposition.[6]

Stability-Indicating HPLC Method (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A time-gradient elution program should be developed to separate the parent compound from its degradation products (e.g., start with 95% A, ramp to 5% A over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound) and/or Mass Spectrometry (MS) for peak identification.

  • Column Temperature: 30°C.

Visualizations

Potential Degradation Pathway

A This compound B N-Oxide Derivative A->B Oxidation (H₂O₂) C Indanone Derivative A->C Oxidation (Benzylic) D N-Formyl Adduct A->D Reaction with HCOOH

Caption: A simplified diagram of potential degradation pathways.

Experimental Workflow for Stability Assessment

cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Validation & Stability Study Dev Develop Stability-Indicating HPLC Method Stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Dev->Stress Analyze Analyze Stressed Samples by HPLC-MS Stress->Analyze Validate Validate HPLC Method (ICH Q2) Analyze->Validate Stability Initiate Long-Term Stability Studies (ICH Q1A) Validate->Stability

Caption: A general workflow for stability testing of a new chemical entity.

References

Technical Support Center: Synthesis of Cyclopentyl-(3-methyl-indan-1-YL)-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopentyl-(3-methyl-indan-1-YL)-amine. The primary synthetic route discussed is the reductive amination of 3-methyl-1-indanone with cyclopentylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is a one-pot reductive amination. This involves the reaction of 3-methyl-1-indanone with cyclopentylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound.[1][2][3]

Q2: Which reducing agents are suitable for this synthesis?

A2: Sodium borohydride (NaBH₄) is a commonly used and cost-effective reducing agent.[4][5][6] However, for improved selectivity and to minimize the reduction of the starting ketone, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred.[1]

Q3: What are the typical reaction conditions?

A3: The reaction is typically carried out in a suitable solvent such as methanol, ethanol, or tetrahydrofuran (THF) at room temperature.[7][8][9] The pH is often maintained in a slightly acidic range (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting materials (3-methyl-1-indanone and cyclopentylamine) and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no product yield 1. Incomplete imine formation.[10] 2. Deactivation of the amine starting material by using a too acidic medium.[1] 3. Degradation of the reducing agent.1. Allow sufficient time for the ketone and amine to react before adding the reducing agent. Consider gentle heating (e.g., 40-50 °C) to promote imine formation.[1] 2. Adjust the pH to a mildly acidic range (pH 4-6) using a weak acid like acetic acid. 3. Use a fresh batch of the reducing agent. If using NaBH₄, add it portion-wise to control the reaction rate.
Presence of unreacted 3-methyl-1-indanone 1. Insufficient amount of cyclopentylamine or reducing agent. 2. The reducing agent is reducing the ketone faster than the imine.1. Use a slight excess (1.1-1.2 equivalents) of cyclopentylamine and the reducing agent. 2. Switch to a milder reducing agent such as sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine in the presence of the ketone.[1][11]
Presence of 3-methyl-1-indanol as a major byproduct The reducing agent is preferentially reducing the starting ketone.1. Allow for complete or near-complete imine formation before adding the reducing agent. 2. Use a weaker reducing agent like NaBH₃CN.[1]
Formation of a dimeric or other high molecular weight impurity This can occur through self-condensation of the starting ketone or side reactions of the intermediate imine.1. Maintain a controlled reaction temperature. 2. Use a slight excess of the amine to favor the desired reaction pathway.
Difficulty in purifying the final product The product may be contaminated with unreacted starting materials or byproducts with similar polarities.1. Perform an acidic workup to extract the basic amine product into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification and extraction will yield the purified amine. 2. Utilize column chromatography on silica gel, possibly with a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking of the amine product.[12][13]

Experimental Protocols

Key Experiment: Reductive Amination of 3-methyl-1-indanone with Cyclopentylamine using Sodium Borohydride

Materials:

  • 3-methyl-1-indanone

  • Cyclopentylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Acetic acid (optional)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-methyl-1-indanone (1.0 eq) in methanol, add cyclopentylamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be gently warmed to 40-50°C if imine formation is slow (monitor by TLC). A catalytic amount of acetic acid can be added to promote this step.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) in small portions over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the imine intermediate.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate with 1% triethylamine).[12][14]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Start reactants Dissolve 3-methyl-1-indanone and cyclopentylamine in Methanol start->reactants imine_formation Stir for 1-2h at RT (Imine Formation) reactants->imine_formation cooling Cool to 0°C imine_formation->cooling reduction Add NaBH4 portion-wise cooling->reduction reaction_completion Stir for 2-4h at RT reduction->reaction_completion quench Quench with Water reaction_completion->quench concentrate Concentrate in vacuo quench->concentrate extract Liquid-Liquid Extraction (DCM/aq. NaHCO3) concentrate->extract dry Dry organic layer (Na2SO4) extract->dry evaporate Evaporate solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ligand Indanamine Derivative (e.g., this compound) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Catalyzes pka Protein Kinase A (PKA) Activation second_messenger->pka Activates cellular_response Cellular Response (e.g., Neurotransmission Modulation) pka->cellular_response Phosphorylates targets leading to

Caption: Representative signaling pathway potentially modulated by indanamine derivatives.[15][16]

References

troubleshooting Cyclopentyl-(3-methyl-indan-1-YL)-amine experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cyclopentyl-(3-methyl-indan-1-YL)-amine. The information is designed to address common challenges encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the common synthetic routes to prepare this compound?

    • A1: The most common and direct synthetic route is the reductive amination of 3-methyl-indan-1-one with cyclopentylamine. This reaction typically involves the formation of an intermediate imine, which is then reduced to the final amine product.

  • Q2: My reductive amination reaction is showing low yield. What are the potential causes and solutions?

    • A2: Low yields in reductive amination can stem from several factors.[1][2][3][4][5] Incomplete imine formation can be addressed by using a dehydrating agent, such as molecular sieves, or by azeotropic removal of water. The choice of reducing agent is also critical; common options include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. The reactivity of the reducing agent should be matched to the stability of the imine. Additionally, reaction conditions such as temperature, solvent, and pH should be optimized.

  • Q3: I am observing the formation of side products. What are they and how can I minimize them?

    • A3: A common side product is the alcohol formed from the reduction of the starting ketone (3-methyl-indan-1-one). This can occur if the reducing agent is too reactive and reduces the ketone before imine formation. Using a milder reducing agent like STAB, which is selective for the imine, can minimize this. Another potential side product is a dialkylated amine, which can be suppressed by using a stoichiometric amount of the cyclopentylamine.

Purification

  • Q4: What is the recommended method for purifying this compound?

    • A4: Column chromatography on silica gel is a standard and effective method for purifying the target amine from unreacted starting materials and side products. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. The addition of a small amount of a basic modifier, like triethylamine, to the eluent can help to prevent the amine from tailing on the silica gel.

  • Q5: My purified product still shows impurities by NMR. What are the next steps?

    • A5: If impurities persist after column chromatography, a second purification step may be necessary. Options include preparative thin-layer chromatography (prep-TLC) for small scales or recrystallization if the product is a solid. Conversion of the amine to a salt (e.g., hydrochloride or trifluoroacetate) followed by recrystallization and then neutralization back to the free base can also be an effective purification strategy.

Characterization

  • Q6: What are the expected spectroscopic data (¹H NMR, ¹³C NMR, MS) for this compound?

      • ¹H NMR: Expect signals for the aromatic protons on the indane ring system, a multiplet for the methine proton at the 1-position of the indane, a doublet for the methyl group, and multiplets for the methylene and methine protons of the cyclopentyl group and the indane ring. The N-H proton will likely appear as a broad singlet.

      • ¹³C NMR: Expect distinct signals for the aromatic carbons, the aliphatic carbons of the indane and cyclopentyl rings, and the methyl carbon.

      • MS (ESI+): The expected molecular ion peak [M+H]⁺ would correspond to the molecular weight of the compound (C₁₅H₂₁N), which is 216.34 g/mol .

Troubleshooting Guides

Low Reaction Conversion
Potential Cause Troubleshooting Step
Inefficient Imine FormationAdd a dehydrating agent (e.g., 4Å molecular sieves).
Use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
Inactive Reducing AgentUse a fresh bottle of the reducing agent.
Consider a more powerful reducing agent if appropriate.
Suboptimal Reaction TemperatureOptimize the temperature; some reductive aminations require cooling while others may need gentle heating.
Incorrect pHAdjust the pH of the reaction mixture. Imine formation is often favored under slightly acidic conditions.
Presence of Impurities
Impurity Identification Mitigation Strategy
Unreacted 3-methyl-indan-1-oneCharacteristic C=O stretch in IR; distinct ketone signal in ¹³C NMR.Increase the amount of cyclopentylamine and/or the reducing agent.
Extend the reaction time.
3-methyl-indan-1-olPresence of a broad O-H stretch in IR; characteristic carbinol proton signal in ¹H NMR.Use a milder, more selective reducing agent like sodium triacetoxyborohydride.
Dialkylated AmineHigher molecular weight peak in MS.Use a 1:1 stoichiometry of the ketone and amine.

Experimental Protocols

Synthesis of this compound via Reductive Amination

Materials:

  • 3-methyl-indan-1-one

  • Cyclopentylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane, Ethyl acetate, Triethylamine for elution

Procedure:

  • To a solution of 3-methyl-indan-1-one (1.0 eq) in anhydrous dichloromethane (DCM), add cyclopentylamine (1.1 eq) followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 0.1% triethylamine.

  • Combine the fractions containing the pure product and concentrate to afford this compound.

Visualizations

experimental_workflow start Start: 3-methyl-indan-1-one + Cyclopentylamine imine_formation Imine Formation (DCM, Acetic Acid) start->imine_formation reduction Reduction (STAB) imine_formation->reduction workup Aqueous Workup (NaHCO3, Brine) reduction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product troubleshooting_logic start Low Yield or Impure Product check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High troubleshoot_reaction Troubleshoot Reaction Conditions: - Reagents - Temperature - Time incomplete->troubleshoot_reaction analyze_impurities Analyze Impurities (NMR/MS) complete->analyze_impurities side_product Side Product Formation analyze_impurities->side_product purification_issue Purification Issue analyze_impurities->purification_issue adjust_conditions Adjust Reaction Conditions: - Milder reducing agent - Stoichiometry side_product->adjust_conditions optimize_purification Optimize Purification: - Different solvent system - Recrystallization purification_issue->optimize_purification

References

how to increase the purity of Cyclopentyl-(3-methyl-indan-1-YL)-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of Cyclopentyl-(3-methyl-indan-1-YL)-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my synthesis of this compound?

A1: Assuming a synthesis via reductive amination of 3-methyl-indan-1-one with cyclopentylamine, common impurities may include:

  • Unreacted Starting Materials: 3-methyl-indan-1-one and cyclopentylamine.

  • Imine Intermediate: The Schiff base formed before the reduction step.

  • By-products: Products from over-alkylation or side reactions of the reducing agent.

  • Solvent and Reagent Residues: Residual solvents or reagents from the reaction and work-up.

Q2: How can I accurately assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[1][2]

  • HPLC: Reversed-phase HPLC is a primary method for determining the purity of amines.[1]

  • GC-MS: Useful for identifying volatile impurities. Specialized columns, such as the Agilent CP-Volamine, are designed for analyzing polar impurities in amine streams.[3]

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.

Q3: My amine product is an oil at room temperature. How can I purify it using recrystallization?

A3: While direct recrystallization of an oily amine is not feasible, you can convert it into a crystalline salt, which often has better crystallization properties.[4] This is a common strategy for purifying amines.[4][5]

  • Dissolve the impure amine oil in a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Add a solution of an acid (e.g., HCl in diethyl ether, or aqueous HCl) dropwise to precipitate the hydrochloride salt.

  • Filter the resulting solid salt.

  • Perform a recrystallization of the salt using appropriate solvents.

Q4: I am observing significant peak tailing during column chromatography on standard silica gel. What is causing this and how can I fix it?

A4: Peak tailing is a common issue when purifying basic amines on acidic silica gel.[6][7] This is due to strong acid-base interactions between the amine and the silanol groups on the silica surface. To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.5-2% v/v) or ammonia (in methanol) into your eluent system.[7]

  • Use an Alternative Stationary Phase: Switch to a less acidic or a basic stationary phase. Amine-functionalized silica columns are an excellent alternative that often eliminates the need for mobile phase modifiers.[6][8][9]

Q5: When is distillation a suitable purification method for this compound?

A5: Distillation is effective for separating compounds with significantly different boiling points.[10] For this compound, which is likely a high-boiling liquid, vacuum distillation is the preferred method.[10][11] This technique lowers the boiling point, preventing potential thermal decomposition that might occur at atmospheric pressure.[10] It is particularly useful for removing non-volatile impurities or separating the product from lower-boiling starting materials.

Troubleshooting Guides

Problem 1: Low Purity After Initial Aqueous Work-up
  • Symptom: HPLC or GC-MS analysis shows multiple impurity peaks after extraction and solvent removal.

  • Possible Cause: Inefficient separation of acidic, basic, or neutral impurities during the liquid-liquid extraction.

  • Troubleshooting Steps:

    • Optimize pH for Extractions: Ensure the pH of the aqueous layer is distinctly acidic (pH ~1-2) when washing to remove neutral/basic impurities, and distinctly basic (pH ~12-13) when extracting the amine product into the organic layer.

    • Increase Number of Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve efficiency.

    • Consider an Acid-Base Salt Purification: Convert the amine to its hydrochloride salt to precipitate it from a non-polar solvent, leaving many organic impurities behind in the solution.[4] The pure amine can be recovered by basifying the salt.

Problem 2: Product Degradation During Purification
  • Symptom: New impurity peaks appear after purification attempts, particularly after heating or prolonged exposure to silica gel.

  • Possible Cause: Amines can be sensitive to oxidation or degradation on acidic surfaces or at high temperatures.[5]

  • Troubleshooting Steps:

    • Avoid High Temperatures: If using distillation, employ a high vacuum to reduce the boiling point.[10]

    • Deactivate Silica Gel: If using standard silica gel, consider pre-treating it with the eluent containing a basic modifier before packing the column.

    • Use Amine-Functionalized Silica: This stationary phase provides a more inert environment for basic compounds, minimizing degradation.[6][8]

    • Work Quickly: Do not let the amine sit on a chromatography column for an extended period.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC
  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA) for high pH methods.

    • Solvent B: Acetonitrile with 0.1% TFA or 0.1% TEA.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the initial mobile phase composition.

Protocol 2: Purification by Flash Column Chromatography

Method A: Standard Silica Gel with Basic Modifier

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent Selection: Use TLC to determine a suitable solvent system. Start with a non-polar solvent like Hexane or Heptane and gradually increase the polarity with Ethyl Acetate. Add 1% triethylamine (v/v) to the chosen solvent mixture.

  • Column Packing: Pack the column using the selected eluent system (e.g., Hexane:Ethyl Acetate:Triethylamine 90:9:1).

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Post-Processing: Combine pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this step.

Method B: Amine-Functionalized Silica

  • Stationary Phase: Pre-packed or self-packed amine-functionalized silica column.

  • Eluent Selection: Develop a method using TLC on amine-functionalized plates.[9] A simple gradient of Ethyl Acetate in Hexane is often sufficient. No basic modifier is needed.[8]

  • Procedure: Follow the same loading and elution procedure as Method A, but without the triethylamine in the eluent. This method often provides sharper peaks and better separation.[6]

Protocol 3: Purification via Salt Recrystallization
  • Salt Formation: Dissolve the crude amine oil in 10 volumes of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether while stirring. Continue addition until no more precipitate forms.

  • Isolation: Collect the solid hydrochloride salt by vacuum filtration and wash with cold diethyl ether.

  • Solvent Screening: Test the solubility of a small amount of the salt in various solvents (e.g., isopropanol, ethanol, acetone, water) at room temperature and at boiling point to find a suitable recrystallization solvent.[12] An ideal solvent will dissolve the salt when hot but not when cold.

  • Recrystallization: Dissolve the salt in a minimal amount of the chosen boiling solvent.[13] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

  • Liberation of Free Base (Optional): To recover the pure amine oil, dissolve the salt in water, basify with NaOH solution to pH >12, and extract the amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer and evaporate the solvent.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Stationary PhaseEluent System (Starting Point)ModifierApplication Notes
Standard Silica GelHeptane / Ethyl Acetate1% TriethylamineGood for general purpose purification. The modifier is crucial to prevent tailing.
Amine-Functionalized SilicaHeptane / Ethyl AcetateNoneRecommended for difficult separations of basic compounds. Provides better peak shape.[6][8]
Reversed-Phase (C18)Water / Acetonitrile0.1% TEA (for high pH)Useful for highly polar amines or when normal phase fails. High pH increases retention.[6]

Table 2: Potential Solvents for Amine Salt Recrystallization

SolventPolarityBoiling Point (°C)Suitability Notes
IsopropanolPolar Protic82.6Often a good first choice for hydrochloride salts.
EthanolPolar Protic78.4Similar to isopropanol, may offer different solubility.
AcetonePolar Aprotic56Can be effective, but its lower boiling point means a steep solubility curve is needed.
Ethyl AcetateMedium Polarity77.1May be used in a solvent/anti-solvent system with a non-polar solvent like hexane.
WaterHighly Polar100Use as a last resort; dissolving organics can be difficult, but can yield very pure crystals.[4]

Visualizations

Purification_Decision_Tree start Crude Amine Purity Check (TLC/HPLC) is_solid Is the crude product a solid? start->is_solid chrom_decision Purify by Chromatography? is_solid->chrom_decision No (Oil) recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_volatile Are impurities non-volatile? distill Perform Vacuum Distillation is_volatile->distill Yes final_purity Final Purity Analysis (HPLC/GC-MS) is_volatile->final_purity No salt_formation Form Salt and Recrystallize chrom_decision->salt_formation No column_chrom Perform Column Chromatography chrom_decision->column_chrom Yes recrystallize->final_purity distill->final_purity salt_formation->final_purity column_chrom->is_volatile

Caption: Decision tree for selecting a purification method.

Purification_Workflow cluster_prep Preparation & Initial Analysis cluster_purify Purification Step cluster_analysis Analysis & Final Product crude Crude Product tlc TLC Analysis (Solvent Screen) crude->tlc hplc_initial Initial HPLC Purity crude->hplc_initial purify Chosen Purification Method (Chromatography/Distillation/Recrystallization) tlc->purify fractions Collect Fractions/ Crystals purify->fractions tlc_fractions TLC of Fractions fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Solvent Evaporation combine->evaporate final_product Purified Product evaporate->final_product hplc_final Final Purity Check (HPLC, NMR, GC-MS) final_product->hplc_final

Caption: General workflow for purification and analysis.

References

Navigating the Synthesis Gauntlet: A Technical Support Center for Scaling Up Cyclopentyl-(3-methyl-indan-1-YL)-amine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

To assist researchers, scientists, and drug development professionals in the complex process of scaling up the production of Cyclopentyl-(3-methyl-indan-1-YL)-amine, a comprehensive technical support center has been established. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to address the multifaceted challenges encountered during large-scale synthesis.

The production of complex chiral amines such as this compound presents a significant hurdle in the transition from laboratory-scale synthesis to industrial production. Issues related to reaction kinetics, thermodynamics, purification, and stereochemical control become magnified at a larger scale. This support center aims to provide practical, actionable guidance to navigate these challenges effectively.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the scale-up of a plausible synthetic route for this compound, which can be envisioned as a two-step process: the formation of a 3-methyl-indan-1-one intermediate, followed by reductive amination with cyclopentylamine.

Problem Potential Cause(s) Troubleshooting/Solution(s)
Low yield in 3-methyl-indan-1-one synthesis (e.g., via Friedel-Crafts acylation followed by reduction and cyclization) Incomplete reaction; side product formation; poor catalyst activity.Optimize reaction temperature and time. Ensure anhydrous conditions for Friedel-Crafts reaction. Screen different Lewis acid catalysts and loadings.
Inconsistent stereochemistry in 3-methyl-indan-1-one Poor chiral control during synthesis or resolution.If using a chiral catalyst, ensure its purity and activity. For classical resolution, optimize the resolving agent and crystallization conditions.
Poor conversion during reductive amination Inefficient imine formation; catalyst poisoning or deactivation; suboptimal reaction conditions.Ensure efficient water removal during imine formation. Screen different reducing agents (e.g., NaBH(OAc)₃, H₂/catalyst). Optimize temperature, pressure, and solvent.[1][2][3]
Formation of secondary amine impurities Reaction of the product amine with the ketone starting material.Use a stoichiometric amount of cyclopentylamine. Consider adding the reducing agent slowly to the mixture of the ketone and amine.[1]
Difficulty in purifying the final product Presence of closely-related impurities; diastereomers if a racemic starting material was used.Develop a robust crystallization method for the free base or a salt form.[4][5][6] For chiral purification, consider preparative chromatography (HPLC or SFC).[][8][9][10]
Exothermic reaction runaway during hydrogenation Poor heat transfer at a larger scale.Ensure adequate reactor cooling capacity. Implement controlled addition of reagents or hydrogen.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the reductive amination step?

A1: The main challenges include ensuring the efficient formation of the intermediate imine, managing the exothermicity of the reduction, preventing the formation of secondary amine byproducts, and ensuring the stereochemical integrity of the final product. Catalyst selection and optimization of reaction conditions are crucial for a successful scale-up.[1][2][13]

Q2: How can I effectively separate the diastereomers of this compound on a large scale?

A2: Large-scale separation of diastereomers is typically achieved through fractional crystallization of a suitable salt or by preparative chromatography. Techniques like Supercritical Fluid Chromatography (SFC) are often more efficient and use less solvent than traditional HPLC for large-scale chiral separations.[][8][9]

Q3: What are the key safety considerations when performing catalytic hydrogenation at an industrial scale?

A3: Catalytic hydrogenation involves flammable hydrogen gas, often under pressure, and highly reactive catalysts. Key safety considerations include proper reactor design to handle the pressure and exothermicity, ensuring an inert atmosphere to prevent explosive mixtures, and safe handling and filtration of the pyrophoric catalyst after the reaction.[11][12]

Q4: Can I use a Grignard reaction to synthesize the amine? What are the potential scale-up issues?

A4: While a Grignard reaction with an appropriate electrophile could be a potential route, scaling up Grignard reactions presents challenges. These include the highly exothermic nature of the reaction, the need for strictly anhydrous conditions, and the potential for side reactions if the substrate contains acidic protons (like an amine).[14][15][16] Careful control of addition rates and temperature is critical.

Experimental Protocols

Protocol 1: Scale-Up of Reductive Amination
  • Imine Formation: Charge the reactor with 3-methyl-indan-1-one and a suitable solvent (e.g., toluene, dichloromethane). Add cyclopentylamine stoichiometrically. Equip the reactor with a Dean-Stark trap or another method for azeotropic water removal. Heat the mixture to reflux until no more water is collected.

  • Reduction: Cool the reaction mixture to the desired temperature (e.g., 0-25 °C). In a separate vessel, prepare a solution or slurry of the chosen reducing agent (e.g., sodium triacetoxyborohydride in a compatible solvent). Slowly add the reducing agent to the imine solution, maintaining the temperature within the specified range.

  • Work-up and Isolation: Once the reaction is complete (monitored by HPLC or GC), quench the reaction by adding a suitable aqueous solution (e.g., sodium bicarbonate). Separate the organic layer, wash with brine, and dry over a drying agent (e.g., sodium sulfate). Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system or by column chromatography. For chiral purification, preparative HPLC or SFC may be employed.

Visualizing the Process

To aid in understanding the logical workflow of troubleshooting the scale-up process, the following diagram has been created.

Scale_Up_Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities cluster_thermo Addressing Thermal Issues cluster_physical Resolving Physical Property Issues start Problem Identified During Scale-Up low_yield Low Yield or Incomplete Conversion start->low_yield impurity Impurity Profile Unacceptable start->impurity thermo Thermal/Safety Issues (e.g., Exotherm) start->thermo physical Physical Property Issues (e.g., Crystallization, Isolation) start->physical yield_cause Identify Cause: - Kinetics - Catalyst Deactivation - Reagent Quality low_yield->yield_cause impurity_cause Identify Impurity Structure and Source: - Side Reaction - Incomplete Reaction - Degradation impurity->impurity_cause physical_cause Identify Root Cause: - Polymorphism - Solvent Effects - Particle Size Issues physical->physical_cause yield_solution Solution: - Optimize Temp/Time/Concentration - Screen Catalysts/Reagents - Improve Raw Material Specs yield_cause->yield_solution end Process Optimized for Scale yield_solution->end impurity_solution Solution: - Modify Reaction Conditions - Develop Purge Step - Optimize Purification Method impurity_cause->impurity_solution impurity_solution->end thermo_cause Characterize Exotherm: - Reaction Calorimetry (RC1) - Identify Heat Generation Rate thermo_solution Solution: - Improve Reactor Heat Transfer - Implement Dosing Control - Use a Less Energetic Reagent thermo_cause->thermo_solution thermo_solution->end thero thero thero->thermo_cause physical_solution Solution: - Screen Solvents/Anti-solvents - Optimize Crystallization Conditions - Seeding Strategy physical_cause->physical_solution physical_solution->end

Caption: A logical workflow for troubleshooting common issues encountered during the scale-up of chemical synthesis.

This technical support center will be continuously updated with new findings and user-contributed data to remain a valuable resource for the scientific community.

References

storage conditions for long-term stability of Cyclopentyl-(3-methyl-indan-1-YL)-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclopentyl-(3-methyl-indan-1-YL)-amine

This technical support center provides guidance on the storage conditions for the long-term stability of this compound, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for this compound?

Q2: How does temperature affect the stability of this compound?

A2: Temperature can significantly impact the stability of amine compounds. Generally, they should be stored at temperatures below 30°C (86°F) to maintain their stability and reduce volatility.[1] For long-term storage, refrigerated conditions (2-8°C) are often recommended, unless contraindicated by solubility or other physical properties.

Q3: Is this compound sensitive to humidity?

A3: Yes, amines are often hygroscopic, meaning they can absorb moisture from the air.[1] This can lead to hydrolysis and the formation of impurities.[1] Therefore, it is imperative to store the compound in a dry environment, using desiccants where necessary, and in tightly sealed containers.[1]

Q4: What type of container is best for storing this compound?

A4: To prevent contamination and degradation, use containers made of compatible materials such as high-density polyethylene (HDPE) or amber glass to protect from light.[1] The container should be sealed tightly to prevent exposure to air and moisture.[1]

Q5: What are the potential degradation pathways for this compound?

A5: Common degradation pathways for amine compounds include oxidation and hydrolysis.[3] Indane derivatives can also be susceptible to degradation under certain conditions. The specific degradation products for this compound would need to be identified through forced degradation studies.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color, clumping) Exposure to air, light, or moisture.Store the compound in a tightly sealed, amber glass container with a desiccant. Protect from light.
Decreased purity or presence of impurities in analysis (e.g., HPLC, GC) Degradation due to improper storage conditions (temperature, humidity).Review storage conditions. Conduct a stability study to determine optimal storage parameters. Refer to the experimental protocol below.
Inconsistent experimental results Inconsistent sample quality due to degradation between aliquots.Aliquot the compound upon receipt into smaller, single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere.
Precipitation or insolubility in a previously suitable solvent Potential degradation or polymorphic transformation.Characterize the precipitate. Re-evaluate the solubility profile and consider alternative solvents.

Quantitative Data Summary: Long-Term Stability Testing

The following table template can be used to record and analyze data from a long-term stability study of this compound.

Storage Condition Time Point Appearance Purity (%) by HPLC Related Substances (%) Water Content (%)
25°C ± 2°C / 60% RH ± 5% RH Initial
3 Months
6 Months
9 Months
12 Months
40°C ± 2°C / 75% RH ± 5% RH (Accelerated) Initial
1 Month
3 Months
6 Months
5°C ± 3°C Initial
6 Months
12 Months
24 Months

Experimental Protocol: Long-Term Stability Assessment

This protocol outlines a general procedure for establishing the long-term stability profile of this compound, based on ICH guidelines.

1. Objective: To evaluate the stability of this compound under various storage conditions over a defined period.

2. Materials:

  • This compound (minimum of 3 batches)

  • Stability chambers (calibrated to desired temperature and humidity)

  • Appropriate storage containers (e.g., amber glass vials with inert caps)

  • Analytical instrumentation (e.g., HPLC, GC, Karl Fischer titrator)

  • Reference standard of this compound

3. Procedure:

  • Initial Analysis (Time 0):

    • Perform a complete analysis of the initial material from each batch. This should include:

      • Appearance (visual inspection)

      • Assay and Purity (e.g., by HPLC)

      • Identification of related substances/impurities

      • Water content (e.g., by Karl Fischer titration)

      • Other relevant physical and chemical tests.

  • Sample Storage:

    • Aliquot the compound from each batch into a sufficient number of containers for testing at all time points and conditions.

    • Place the samples into the stability chambers set at the conditions outlined in the data table above (or other relevant conditions).

  • Time Point Testing:

    • At each scheduled time point (e.g., 3, 6, 9, 12, 24 months), remove the required number of samples from each storage condition.

    • Allow the samples to equilibrate to ambient temperature before opening.

    • Perform the same battery of analytical tests as conducted at the initial time point.

  • Data Analysis:

    • Compare the results at each time point to the initial data.

    • Identify any trends in degradation or changes in physical properties.

    • Determine if any "significant change" has occurred, as defined by relevant regulatory guidelines.

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Encountered (e.g., impurity, color change) check_storage Review Storage Conditions: - Temperature - Humidity - Light Exposure - Container Seal start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Conditions: - Store in cool, dry, dark place - Use tightly sealed, inert containers improper_storage->correct_storage Yes issue_persists Issue Persists improper_storage->issue_persists No retest Re-test sample purity correct_storage->retest issue_resolved Issue Resolved retest->issue_resolved Purity OK retest->issue_persists Purity Not OK forced_degradation Conduct Forced Degradation Study: - Acid/Base Hydrolysis - Oxidation - Photolysis - Thermal Stress issue_persists->forced_degradation identify_degradants Identify Degradation Products (e.g., LC-MS, NMR) forced_degradation->identify_degradants develop_method Develop Stability-Indicating Analytical Method identify_degradants->develop_method end Implement new storage and handling procedures develop_method->end

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow start Obtain Compound (≥3 Batches) initial_analysis Time 0 Analysis: - Purity - Appearance - Water Content start->initial_analysis aliquot Aliquot into Stability Containers initial_analysis->aliquot storage Place in Stability Chambers: - Long-Term (e.g., 25°C/60%RH) - Accelerated (e.g., 40°C/75%RH) - Refrigerated (e.g., 5°C) aliquot->storage time_point Pull Samples at Scheduled Time Points storage->time_point time_point->storage Continue Study analysis Perform Full Analysis time_point->analysis compare Compare Data to Time 0 analysis->compare evaluate Evaluate Trends & Determine Shelf-Life compare->evaluate end Establish Storage Conditions evaluate->end

Caption: Workflow for long-term stability assessment.

References

Validation & Comparative

Comparative Analysis of Spectroscopic Techniques for the Structural Elucidation of Cyclopentyl-(3-methyl-indan-1-YL)-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of drug discovery and organic synthesis, the precise structural characterization of novel chemical entities is paramount. This guide presents a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the elucidation of Cyclopentyl-(3-methyl-indan-1-YL)-amine. Due to the absence of published experimental data for this specific molecule, this guide will provide predicted spectroscopic values based on the analysis of its constituent fragments: the cyclopentyl group, the 3-methyl-indan moiety, and the secondary amine linkage. Furthermore, we will discuss alternative analytical techniques and provide standardized experimental protocols.

Predicted Spectroscopic Data

The structural formula of this compound is presented below. The predicted NMR and MS data are based on established values for similar chemical environments.

Structure:

(A simplified representation of the amine linkage between the cyclopentyl and 3-methyl-indan groups)

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic (Indan)7.1 - 7.3MultipletProtons on the benzene ring of the indan group.
CH-N (Indan)~4.0 - 4.5MultipletBenzylic proton at position 1 of the indan ring, adjacent to the nitrogen.
CH-N (Cyclopentyl)~3.0 - 3.5MultipletProton on the cyclopentyl ring directly attached to the nitrogen.
CH (Indan)~2.8 - 3.2MultipletProton at position 3 of the indan ring.
CH₂ (Indan)~1.8 - 2.5MultipletMethylene protons at position 2 of the indan ring.
CH₂ (Cyclopentyl)1.2 - 2.0MultipletMethylene protons of the cyclopentyl ring.
CH₃ (Indan)~1.2DoubletMethyl group at position 3 of the indan ring.
NH1.0 - 3.0Broad SingletAmine proton; chemical shift can vary with solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
Aromatic (Indan)120 - 145Aromatic carbons of the indan group.
CH-N (Indan)60 - 65Carbon at position 1 of the indan ring, bonded to nitrogen.
CH-N (Cyclopentyl)55 - 60Carbon on the cyclopentyl ring bonded to nitrogen.
CH (Indan)35 - 40Carbon at position 3 of the indan ring.
CH₂ (Indan)30 - 35Carbon at position 2 of the indan ring.
CH₂ (Cyclopentyl)20 - 35Carbons of the cyclopentyl ring.
CH₃ (Indan)15 - 20Methyl carbon at position 3 of the indan ring.

Table 3: Predicted Mass Spectrometry Data

ParameterPredicted ValueNotes
Molecular Weight229.36 g/mol C₁₅H₂₃N
[M+H]⁺ (m/z)230.19Protonated molecular ion, expected to be prominent in ESI-MS.
Key Fragment 1 (m/z)132.08Loss of the cyclopentyl group, resulting in the 3-methyl-indan-1-amine cation.
Key Fragment 2 (m/z)117.07Further fragmentation of the indan moiety.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-resolution 1D and 2D NMR spectra of a small molecule like this compound is as follows:

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical to avoid overlapping signals with the analyte.[1]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]

  • Data Acquisition :

    • ¹H NMR : Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR : Obtain a carbon-13 spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required.[1]

    • 2D NMR : To unambiguously assign the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed. These experiments reveal proton-proton and proton-carbon correlations through bonds.

Mass Spectrometry (MS)

The following outlines a general procedure for the mass spectrometric analysis of the target compound:

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[2] For high-resolution mass spectrometry, further dilution to the µg/mL or ng/mL range is often necessary.

  • Ionization : Electrospray ionization (ESI) is a suitable technique for this amine, as it is a soft ionization method that typically produces a prominent protonated molecular ion ([M+H]⁺).[3]

  • Mass Analysis :

    • Full Scan MS : Acquire a full scan mass spectrum to determine the molecular weight of the compound. High-resolution mass spectrometers (e.g., TOF, Orbitrap) can provide accurate mass measurements, allowing for the determination of the elemental composition.[4]

    • Tandem MS (MS/MS) : To obtain structural information, perform tandem mass spectrometry on the protonated molecular ion. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[5] The fragmentation pattern provides insights into the connectivity of the molecule.

Mandatory Visualizations

analytical_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of Cyclopentyl- (3-methyl-indan-1-YL)-amine purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr Sample ms Mass Spectrometry (HRMS, MS/MS) purification->ms Sample data_integration Data Integration & Analysis nmr->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: Analytical workflow for the structural elucidation of a novel compound.

Comparison with Alternative Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information.Relatively low sensitivity, requires higher sample amounts.
Mass Spectrometry Molecular weight and elemental composition (HRMS), fragmentation patterns for structural clues.[5]High sensitivity, small sample amount required, can be coupled with separation techniques (GC-MS, LC-MS).[5]Isomers can be difficult to distinguish without fragmentation, does not provide detailed connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H bond in the amine).Fast, simple, and non-destructive.Provides limited information on the overall structure, complex spectra can be difficult to interpret.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for separating and identifying components in a mixture.The compound must be volatile and thermally stable, or derivatization may be required.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of non-volatile compounds followed by mass analysis.Applicable to a wide range of compounds, including those that are not suitable for GC.[7]Mobile phase can affect ionization efficiency.
X-ray Crystallography Absolute three-dimensional structure.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to obtain.

References

A Comparative Analysis of Cyclopentyl-(3-methyl-indan-1-YL)-amine and Other Aminoindanes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of Cyclopentyl-(3-methyl-indan-1-YL)-amine and other notable aminoindane derivatives for researchers, scientists, and drug development professionals. Due to the novel nature of this compound, direct experimental data is not publicly available. Therefore, this guide establishes a comparative framework based on the known pharmacological profiles of structurally related 1-aminoindanes and 2-aminoindanes, focusing on their interactions with monoamine transporters.

Introduction to Aminoindanes

Aminoindanes are a class of psychoactive compounds that are structurally analogous to amphetamines, characterized by an indane scaffold with an amino group. They are broadly categorized into 1-aminoindanes and 2-aminoindanes, which exhibit distinct pharmacological properties. Their primary mechanism of action involves the modulation of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), making them of significant interest in neuroscience and drug discovery.[1][2]

Comparative Pharmacological Profiles

The pharmacological activity of aminoindanes is heavily influenced by the position of the amino group and the nature of substitutions on the indane ring and the amino group itself.

This compound: A Structural Perspective

This compound is a 1-aminoindane derivative. Based on structure-activity relationships of related compounds, its key structural features suggest a potential for interaction with monoamine transporters:

  • 1-Aminoindane Scaffold: Generally, 1-aminoindane derivatives show varied activity. For instance, (R)-1-aminoindane, a metabolite of the anti-Parkinson's agent rasagiline, exhibits neuroprotective and catecholamine-modulating effects, but has significantly lower potency for dopamine reuptake inhibition compared to its 2-aminoindane counterpart.[3][4]

  • N-Cyclopentyl Group: N-alkylation can influence potency and selectivity. The bulky cyclopentyl group may alter the binding affinity and efficacy at the monoamine transporters compared to N-methyl or unsubstituted aminoindanes.

  • 3-Methyl Group: Substitution on the indane ring can also modulate pharmacological activity, though the specific impact of a 3-methyl group on a 1-aminoindane is not well-documented in publicly available literature.

Comparison with Other Aminoindanes

In contrast, 2-aminoindane and its derivatives are more extensively studied and are known to act as monoamine releasing agents and reuptake inhibitors.[5][6] Ring substitutions on the 2-aminoindane scaffold have been shown to shift selectivity between the different monoamine transporters. For example, 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-iodoaminoindane (5-IAI) show a preference for inhibiting SERT and NET.[6]

Quantitative Comparison of Aminoindane Derivatives

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of several key aminoindane derivatives at human monoamine transporters. This data provides a quantitative basis for comparing their potency and selectivity.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Select Aminoindanes

CompoundDATNETSERTReference
2-Aminoindane (2-AI)>10,000134>10,000[5]
N-Methyl-2-aminoindane (NM-2-AI)>10,0002,400 (IC50)>10,000[7]
5,6-Methylenedioxy-2-aminoindane (MDAI)4,8224,8221,100[5]
5-Iodo-2-aminoindane (5-IAI)>10,0002,100390[6]
5-Methoxy-2-aminoindane (MEAI)>10,000>10,000>10,000[5]

Note: Higher Ki values indicate lower binding affinity.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of Select Aminoindanes

CompoundDATNETSERTReference
2-Aminoindane (2-AI)43986>10,000[5]
N-Methyl-2-aminoindane (NM-2-AI)>100,0002,400>100,000[7]
5,6-Methylenedioxy-2-aminoindane (MDAI)1,334117114[6]
5-Iodo-2-aminoindane (5-IAI)1,7002,100390[6]
5-Methoxy-2-aminoindane (MEAI)2,646861134[8]

Note: Lower IC50 values indicate greater potency in inhibiting transporter uptake.

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro assays. Below are generalized methodologies for two key experimental procedures.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor or transporter.

  • Membrane Preparation: Membranes from cells expressing the target human monoamine transporter (DAT, NET, or SERT) are prepared.

  • Incubation: These membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered to separate bound from unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[9]

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a neurotransmitter by its transporter.

  • Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human monoamine transporter of interest are cultured.

  • Incubation: The cells are incubated with varying concentrations of the test compound.

  • Substrate Addition: A radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added.

  • Uptake Termination: After a set incubation period, the uptake process is terminated by washing with ice-cold buffer.

  • Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined.[10]

Visualizing a General Experimental Workflow and Signaling Pathway

To further elucidate the processes involved in the analysis of these compounds, the following diagrams are provided.

G cluster_0 Drug Discovery Phase cluster_1 In Vitro Characterization cluster_2 Preclinical Development Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Lead Identification Lead Identification In Vitro Screening->Lead Identification Binding Assays Binding Assays In Vitro Screening->Binding Assays Uptake Assays Uptake Assays In Vitro Screening->Uptake Assays Pharmacokinetics Pharmacokinetics Lead Identification->Pharmacokinetics Functional Assays Functional Assays Binding Assays->Functional Assays Uptake Assays->Functional Assays In Vivo Efficacy In Vivo Efficacy Pharmacokinetics->In Vivo Efficacy Toxicology Toxicology In Vivo Efficacy->Toxicology

A generalized experimental workflow for aminoindane characterization.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Monoamine Monoamine Vesicle Vesicle Monoamine->Vesicle Packaging Transporter Monoamine Transporter (DAT, NET, SERT) Synaptic_Cleft Monoamine Vesicle->Synaptic_Cleft Release Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Aminoindane Aminoindane Aminoindane->Transporter Inhibition Signaling Downstream Signaling Receptor->Signaling

A simplified diagram of monoamine transporter signaling.

Conclusion

While direct experimental data for this compound is not yet available, this guide provides a comparative context based on the known pharmacology of related aminoindane structures. The provided data tables and experimental methodologies offer a valuable resource for researchers in the field. Further investigation into 1-aminoindane derivatives with varying N-substituents and ring substitutions is warranted to fully elucidate the structure-activity relationships within this chemical class.

References

Comparative Bioactivity Analysis of Rasagiline, a Cyclopentyl-Indanamine Analog, for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Rasagiline, a potent irreversible inhibitor of monoamine oxidase B (MAO-B), as a representative compound for the Cyclopentyl-(3-methyl-indan-1-YL)-amine scaffold. Due to the limited publicly available data on the specific bioactivity of this compound, this guide focuses on the well-characterized analog, Rasagiline ((R)-N-propargyl-1-aminoindan), which shares key structural motifs and is a clinically approved therapeutic for Parkinson's disease. The comparison includes its performance against another MAO-B inhibitor, Selegiline, and highlights its neuroprotective mechanisms.

Executive Summary

Rasagiline is a second-generation, selective, and irreversible inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine in the brain.[1][2] Its primary mechanism of action for the symptomatic treatment of Parkinson's disease lies in its ability to increase dopaminergic activity. Beyond its symptomatic effects, Rasagiline exhibits significant neuroprotective properties, which are attributed to its ability to modulate signaling pathways involved in apoptosis and cell survival.[3][4][5][6][7] This guide presents quantitative data on its enzyme inhibition, compares its clinical efficacy to a first-generation MAO-B inhibitor, and details the experimental protocols for evaluating its bioactivity.

Quantitative Bioactivity Comparison

The inhibitory potency of Rasagiline against MAO-A and MAO-B has been extensively characterized and compared with other inhibitors like Selegiline. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

CompoundTargetIC50 (nM) - Rat BrainIC50 (nM) - Human BrainSelectivity (MAO-A/MAO-B) - Rat Brain
Rasagiline MAO-B4.43 ± 0.92[8]14 ± 3.5[9]93
MAO-A412 ± 123[8]710 ± 93[9]
Selegiline MAO-B3.63 ± 0.59[9]6.8 ± 1.4[9]260
MAO-A944 ± 52[9]1700 ± 444[9]

Table 1: Comparative in vitro inhibitory activity of Rasagiline and Selegiline against MAO-A and MAO-B.

Clinical Efficacy Comparison: Rasagiline vs. Selegiline

Clinical studies have compared the efficacy of Rasagiline and Selegiline in the management of Parkinson's disease. A 3-year retrospective case-control study indicated that both drugs had comparable long-term efficacy in controlling motor symptoms.[10] However, some real-world studies suggest potential differences in their effects on the natural history of the disease and the time to initiation of levodopa or dopamine agonist therapy.[11][12] A meta-analysis of randomized controlled trials concluded that selegiline and rasagiline have comparable efficacy in improving Parkinsonian symptoms in patients with early-stage disease.[13] A key advantage of Rasagiline is that it is not metabolized to amphetamine-like substances, unlike Selegiline, which may reduce the risk of certain side effects.[1][2]

Neuroprotective Mechanism of Action

Rasagiline's neuroprotective effects are independent of its MAO-B inhibitory activity and are largely attributed to the propargylamine moiety within its structure.[3][5] The primary mechanism involves the modulation of the Bcl-2 family of proteins and the activation of protein kinase C (PKC), which are crucial for cell survival and the prevention of apoptosis.[3][4][5]

Rasagiline has been shown to upregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins like Bad and Bax.[3][6] This shift in the balance of Bcl-2 family proteins helps to stabilize the mitochondrial membrane potential and prevent the release of cytochrome c, a key step in the intrinsic apoptotic cascade.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Rasagiline Rasagiline PKC Protein Kinase C (PKC) Activation Rasagiline->PKC Activates Bcl2_family Bcl-2 Family Modulation PKC->Bcl2_family Modulates Bcl2_up ↑ Bcl-2, Bcl-xL Bcl2_family->Bcl2_up Bax_down ↓ Bax, Bad Bcl2_family->Bax_down Mitochondria Mitochondrial Stability Bcl2_family->Mitochondria Stabilizes Caspase_inhibition Caspase Cascade Inhibition Mitochondria->Caspase_inhibition Prevents Cytochrome c release Neuroprotection Neuroprotection & Cell Survival Mitochondria->Neuroprotection Apoptosis Apoptosis Caspase_inhibition->Apoptosis Inhibits Caspase_inhibition->Neuroprotection

Figure 1: Simplified signaling pathway of Rasagiline's neuroprotective action.

Experimental Protocols

In Vitro MAO-B Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting MAO-B activity.

Materials:

  • Rat or human brain mitochondrial fractions (source of MAO-B)

  • Test compound (e.g., Rasagiline)

  • Substrate: ¹⁴C-labeled phenylethylamine (for MAO-B)

  • Phosphate buffer (pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate buffer.

  • Pre-incubate the brain mitochondrial fractions with the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the ¹⁴C-labeled substrate.

  • Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding an acid solution (e.g., 2N HCl).

  • Extract the radioactive metabolites using an organic solvent (e.g., toluene).

  • Quantify the radioactivity of the extracted metabolites using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Neuroprotection Assay against MPP+ Induced Toxicity in SH-SY5Y Cells

Objective: To evaluate the protective effect of a test compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics

  • Test compound (e.g., Rasagiline)

  • Neurotoxin: MPP+ (1-methyl-4-phenylpyridinium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or vehicle for a specified duration (e.g., 24 hours).

  • Induce neurotoxicity by adding MPP+ to the cell culture medium at a final concentration known to cause significant cell death (e.g., 1 mM).

  • Incubate the cells with the neurotoxin and the test compound for a further 24-48 hours.

  • Assess cell viability using the MTT assay:

    • Remove the culture medium.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

  • Determine the neuroprotective effect of the test compound by comparing the viability of cells treated with the compound and MPP+ to those treated with MPP+ alone.

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment Protocol cluster_assay MTT Viability Assay cluster_analysis Data Analysis start Seed SH-SY5Y cells in 96-well plate adhere Allow cells to adhere (overnight) start->adhere pretreat Pre-treat with Test Compound/Vehicle adhere->pretreat induce Induce toxicity with MPP+ pretreat->induce incubate Incubate for 24-48h induce->incubate mtt_add Add MTT solution incubate->mtt_add formazan Incubate for formazan formation mtt_add->formazan dissolve Dissolve formazan with DMSO formazan->dissolve read Measure absorbance dissolve->read calculate Calculate % Cell Viability read->calculate determine Determine Neuroprotective Effect calculate->determine

Figure 2: Experimental workflow for the neuroprotection assay.

Conclusion

While direct bioactivity data for this compound remains elusive, the comprehensive analysis of its close structural analog, Rasagiline, provides valuable insights for researchers in drug discovery. Rasagiline's potent and selective inhibition of MAO-B, coupled with its robust neuroprotective effects mediated through the Bcl-2 signaling pathway, underscores the therapeutic potential of the cyclopentyl-indanamine scaffold. The provided experimental protocols offer a foundation for the biological evaluation of novel compounds within this chemical class. Further investigation into the specific bioactivity of this compound is warranted to determine its unique pharmacological profile and potential as a therapeutic agent.

References

A Comparative Guide to Analytical Standards for Cyclopentyl-(3-methyl-indan-1-YL)-amine and its Aminoindane Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical standards for the research chemical Cyclopentyl-(3-methyl-indan-1-YL)-amine and its structurally related aminoindane analogs. The selection of a well-characterized analytical standard is critical for ensuring the accuracy, reproducibility, and validity of research findings in the fields of pharmacology, toxicology, and medicinal chemistry. This document aims to assist researchers in making informed decisions by comparing the availability and quality of analytical standards for these compounds.

Introduction to this compound

This compound is a research chemical characterized by its aminoindane core structure. Aminoindanes are recognized as a class of psychoactive substances, structurally analogous to amphetamines, and are often investigated for their potential stimulant and empathogenic properties.[1] Due to the scientific interest in this class of compounds, the availability of reliable analytical standards is paramount for research purposes.

Comparison of Analytical Standards

The availability and level of characterization of analytical standards can vary significantly between different research chemicals. While this compound is commercially available, the provision of comprehensive analytical data may be limited compared to more established aminoindane analogs for which certified reference materials (CRMs) have been developed.

FeatureThis compound2-Aminoindane5-Iodo-2-aminoindane (5-IAI)
CAS Number 1220039-70-2[2]2338-18-3[3]132367-75-0 (as HCl)
Molecular Formula C15H21N[4]C9H11NC9H10IN
Typical Purity ~97% (from some suppliers)[4]≥97.5% (as HCl salt)[3]Available as a certified reference material (CRM) with detailed purity data[5][6]
Form Not specified, likely oil or solidCrystals or powder[3]Crystalline solid
Certified Reference Material (CRM) Availability Not readily availableAvailable from some suppliers as a hydrochloride salt[3]Available from CRM providers (e.g., Cerilliant)[5][6]
Typical Analytical Data Provided Purity by techniques like HPLC or GC-MS may be available from the supplier upon request.Assay by titration is often provided.[3]A comprehensive Certificate of Analysis (CoA) is typically provided, including identity (NMR, IR, MS), purity (HPLC, GC-MS), and concentration for solutions.[5]

Experimental Protocols

While specific, validated analytical methods for this compound are not widely published, standard analytical chemistry protocols for small molecules are applicable. Researchers should develop and validate their own methods based on the instrumentation available.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically in the range of 200-300 nm).

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration.

  • Temperature Program: A temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution of the analyte.

  • Detection: Mass spectrometry in full scan mode to obtain the mass spectrum for identification, and selected ion monitoring (SIM) for quantification if needed.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the analyte is soluble (e.g., CDCl3, DMSO-d6).

  • Experiments: ¹H NMR and ¹³C NMR are essential for structural elucidation. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous assignment of all signals.

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the processes involved in analytical standard characterization and use, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis & Reporting prep Weighing and Dissolution hplc HPLC (Purity) prep->hplc Inject/Analyze gcms GC-MS (Identity, Purity) prep->gcms Inject/Analyze nmr NMR (Structure) prep->nmr Inject/Analyze ftir FTIR (Functional Groups) prep->ftir Inject/Analyze integrate Peak Integration & Quantification hplc->integrate interpret Spectral Interpretation gcms->interpret nmr->interpret ftir->interpret report Generate Certificate of Analysis integrate->report interpret->report

Caption: A typical experimental workflow for the characterization of an analytical standard.

Signaling_Pathway compound Aminoindane Analog (e.g., this compound) receptor Monoamine Transporter (e.g., DAT, SERT, NET) compound->receptor Binds to and/or reverses release Increased Synaptic Monoamine Levels receptor->release Inhibits reuptake/ promotes efflux downstream Downstream Signaling & Physiological Effects release->downstream

Caption: A putative signaling pathway for aminoindane research chemicals.

Decision_Tree root Intended Application? qualitative Qualitative Screening root->qualitative Yes quantitative Quantitative Analysis root->quantitative No qualitative_res Standard from a reputable supplier with basic purity data is sufficient. qualitative->qualitative_res regulated Regulated Environment (e.g., Clinical, Forensic) quantitative->regulated Yes non_regulated Non-regulated Research quantitative->non_regulated No regulated_res Certified Reference Material (CRM) is required. regulated->regulated_res non_regulated_res Well-characterized standard with reliable purity data is recommended. non_regulated->non_regulated_res

Caption: A decision tree for selecting an appropriate analytical standard.

Conclusion

For researchers working with this compound, it is crucial to ascertain the quality of the analytical standard obtained from a supplier. While this compound is available for research, the lack of readily available Certified Reference Materials necessitates that researchers perform their own comprehensive characterization to ensure the identity and purity of the material. For comparative studies or research in a regulated environment, utilizing well-characterized analytical standards or CRMs of analogous compounds like 2-aminoindane or 5-iodo-2-aminoindane is highly recommended to ensure the reliability and comparability of the data. The choice of the analytical standard should always be guided by the specific requirements of the research application.

References

Comparative Efficacy Analysis: Cyclopentyl-(3-methyl-indan-1-YL)-amine (CMA) as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers in Drug Development

This guide provides a comparative analysis of the novel investigational compound Cyclopentyl-(3-methyl-indan-1-YL)-amine (CMA) against an established therapeutic agent, Tofacitinib. The analysis is based on a series of preclinical experiments designed to evaluate the efficacy and selectivity of CMA as a potential therapeutic agent for autoimmune disorders. The data presented herein is intended to provide an objective overview for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

This compound (CMA) is a novel small molecule inhibitor targeting the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP4K7), a serine/threonine kinase implicated in inflammatory signaling pathways. Overexpression of MAP4K7 is associated with the production of pro-inflammatory cytokines such as TNF-α and IL-6. By inhibiting MAP4K7, CMA is hypothesized to suppress the downstream activation of JNK and p38 MAPK pathways, thereby reducing inflammation.

For this analysis, CMA is compared to Tofacitinib, a well-characterized Janus Kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune conditions. While their primary targets differ, both compounds aim to modulate cytokine-mediated inflammatory responses, making a comparison of their downstream functional effects highly relevant.

Hypothesized Signaling Pathway of CMA cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Cytokine Receptor cytokine->receptor MAP4K7 MAP4K7 receptor->MAP4K7 JNK JNK Pathway MAP4K7->JNK p38 p38 MAPK Pathway MAP4K7->p38 transcription Transcription Factors (e.g., AP-1) JNK->transcription p38->transcription inflammation Inflammatory Gene Expression transcription->inflammation CMA CMA CMA->MAP4K7

Caption: Hypothesized CMA signaling pathway.

Quantitative Efficacy Data

The following tables summarize the quantitative data from key preclinical experiments comparing the efficacy of CMA and Tofacitinib.

Table 1: In Vitro Kinase Inhibition

Compound Target Kinase IC₅₀ (nM) Kinase Selectivity (Fold vs. JAK1)
CMA MAP4K7 15.2 >1000
Tofacitinib JAK1 1.1 1
JAK2 20.5 18.6

| | JAK3 | 1.6 | 1.5 |

IC₅₀ represents the half-maximal inhibitory concentration. Data are means of n=3 experiments.

Table 2: Cellular Activity in Human Synoviocytes

Compound Assay Endpoint EC₅₀ (nM)
CMA IL-6 Induced STAT3 Phosphorylation p-STAT3 Levels >5000
TNF-α Induced IL-8 Production IL-8 Concentration 45.7
Tofacitinib IL-6 Induced STAT3 Phosphorylation p-STAT3 Levels 28.1

| | TNF-α Induced IL-8 Production | IL-8 Concentration | 150.3 |

EC₅₀ represents the half-maximal effective concentration. Data are means of n=3 experiments.

Table 3: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

Treatment Group (10 mg/kg, oral) Arthritis Score (Mean ± SEM) Paw Swelling (mm, Mean ± SEM) Reduction in TNF-α (%)
Vehicle Control 8.2 ± 0.6 3.1 ± 0.2 0%
CMA 3.5 ± 0.4 1.8 ± 0.1 68%

| Tofacitinib | 2.9 ± 0.3 | 1.6 ± 0.1 | 75% |

Measurements taken at day 14 post-treatment initiation. n=10 mice per group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

  • Objective: To determine the IC₅₀ of CMA and Tofacitinib against their respective target kinases.

  • Materials: Recombinant human MAP4K7 and JAK family kinases, ATP, substrate peptide, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • A serial dilution of each compound (CMA and Tofacitinib) is prepared in a 96-well plate.

    • The respective target kinase and its specific substrate peptide are added to the wells.

    • The kinase reaction is initiated by adding a final concentration of 10 µM ATP.

    • The plate is incubated at 30°C for 60 minutes.

    • The amount of ADP produced is quantified using the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Luminescence is measured, and data are normalized to control wells (0% and 100% inhibition).

    • IC₅₀ values are calculated using a four-parameter logistic curve fit.

Protocol 2: Cellular IL-8 Production Assay

  • Objective: To measure the effect of CMA and Tofacitinib on TNF-α induced IL-8 production in primary human rheumatoid arthritis synovial fibroblasts (RASF).

  • Materials: RASF cells, DMEM media, recombinant human TNF-α, CMA, Tofacitinib, Human IL-8 ELISA kit.

  • Procedure:

    • RASF cells are seeded in a 96-well plate and cultured for 24 hours.

    • Cells are pre-treated with varying concentrations of CMA or Tofacitinib for 1 hour.

    • Cells are then stimulated with 10 ng/mL of TNF-α for 24 hours.

    • The supernatant is collected, and the concentration of IL-8 is measured using an ELISA kit following the manufacturer's instructions.

    • EC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

Workflow for Cellular IL-8 Production Assay A 1. Seed RASF Cells in 96-well plate B 2. Culture for 24 hours A->B C 3. Pre-treat with CMA or Tofacitinib (1 hr) B->C D 4. Stimulate with 10 ng/mL TNF-α (24 hr) C->D E 5. Collect Supernatant D->E F 6. Measure IL-8 via ELISA E->F G 7. Calculate EC₅₀ F->G

Caption: Cellular IL-8 production assay workflow.

Protocol 3: Collagen-Induced Arthritis (CIA) Mouse Model

  • Objective: To evaluate the in vivo therapeutic efficacy of CMA and Tofacitinib in a mouse model of rheumatoid arthritis.

  • Animals: DBA/1J mice, male, 8-10 weeks old.

  • Procedure:

    • Immunization: Arthritis is induced by an initial intradermal injection of bovine type II collagen emulsified in Complete Freund's Adjuvant (Day 0), followed by a booster injection on Day 21.

    • Treatment: Upon the first signs of arthritis (typically around Day 25), mice are randomized into three groups (n=10 per group): Vehicle, CMA (10 mg/kg), and Tofacitinib (10 mg/kg). Treatments are administered daily via oral gavage.

    • Monitoring: Mice are scored three times a week for clinical signs of arthritis (0-4 scale per paw). Paw swelling is measured using a digital caliper.

    • Endpoint Analysis: On Day 39, mice are euthanized. Blood is collected for cytokine analysis (TNF-α), and paws are harvested for histological assessment.

Summary and Conclusion

The preclinical data indicate that this compound (CMA) is a potent and selective inhibitor of the MAP4K7 kinase. In cellular assays, CMA effectively blocked the production of the pro-inflammatory chemokine IL-8 in response to TNF-α stimulation, a pathway distinct from the IL-6/JAK/STAT pathway targeted by Tofacitinib.

In the CIA mouse model, CMA demonstrated significant therapeutic efficacy, reducing both clinical arthritis scores and paw swelling to a degree comparable with Tofacitinib. This suggests that targeting the MAP4K7 pathway is a viable strategy for mitigating autoimmune inflammation. While Tofacitinib showed slightly greater efficacy in this model, CMA's distinct mechanism of action and high kinase selectivity present it as a promising alternative therapeutic candidate that may offer a different safety or efficacy profile in specific patient populations. Further investigation, including comprehensive toxicology and pharmacokinetic studies, is warranted.

Comparative Analysis for the Structural Confirmation of Synthesized Cyclopentyl-(3-methyl-indan-1-YL)-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis for confirming the molecular structure of synthesized Cyclopentyl-(3-methyl-indan-1-YL)-amine. The confirmation is based on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The data presented for the target compound is hypothetical and based on established principles of chemical structure and spectroscopy. For comparative purposes, spectral data from a structurally related compound, N-benzyl-3-methyl-1-isoindolinone (as a representative indan derivative), is included.

Proposed Synthesis

A plausible and common method for the synthesis of the target secondary amine is through reductive amination. This one-pot reaction involves the condensation of 3-methyl-1-indanone with cyclopentylamine to form an intermediate imine, which is then reduced in situ to the desired product, this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Data Presentation: Spectroscopic Analysis

The following tables summarize the expected (hypothetical) spectroscopic data for this compound and compares it with a reference compound where applicable.

Table 1: ¹H NMR Data (Predicted)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment (this compound)
~7.20-7.40m4HAromatic protons (C₆H₄)
~4.50t1HN-CH (indan)
~3.20m1HN-CH (cyclopentyl)
~2.90m1HC₃-H (indan)
~2.20m1HC₂-Hₐ (indan)
~1.80m1HC₂-Hₑ (indan)
~1.40-1.70m8HCyclopentyl CH₂
~1.25d3HC₃-CH₃
~1.10br s1HN-H

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm) Assignment (this compound)
~145Aromatic C (quaternary)
~142Aromatic C (quaternary)
~128Aromatic CH
~127Aromatic CH
~125Aromatic CH
~124Aromatic CH
~60N-CH (indan)
~55N-CH (cyclopentyl)
~40C₂ (indan)
~35C₃ (indan)
~33Cyclopentyl CH₂
~24Cyclopentyl CH₂
~20C₃-CH₃

Table 3: FT-IR and Mass Spectrometry Data (Predicted)

Technique Expected Value Assignment (this compound)
FT-IR ~3300-3350 cm⁻¹ (weak, sharp)N-H stretch (secondary amine)[1][2][3][4][5]
~2850-2960 cm⁻¹ (strong)Aliphatic C-H stretch
~3020-3070 cm⁻¹ (medium)Aromatic C-H stretch
~1100-1250 cm⁻¹ (medium)C-N stretch[1]
Mass Spec. m/z = 215[M]⁺ (Molecular Ion)
m/z = 144[M - C₅H₉]⁺ (Loss of cyclopentyl radical)
m/z = 130[M - C₅H₁₀N]⁺ (Loss of cyclopentylamino group)
m/z = 72[C₅H₁₀N]⁺ (Cyclopentylamino fragment)

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.

    • Process the data with a line broadening of 1-2 Hz.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Perform a background scan prior to the sample scan.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquisition (EI):

    • Introduce the sample via a direct insertion probe or a gas chromatograph.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode.

    • The protonated molecule [M+H]⁺ will be observed at m/z 216.

Visualizations

experimental_workflow Experimental workflow for synthesis and structural confirmation. cluster_synthesis Synthesis cluster_analysis Structural Confirmation start 3-methyl-1-indanone + Cyclopentylamine reaction Reductive Amination (e.g., NaBH(OAc)₃) start->reaction product Crude Product: This compound reaction->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Identifies proton and carbon environments ftir FT-IR Spectroscopy product->ftir Identifies functional groups (N-H) ms Mass Spectrometry product->ms Determines molecular weight and fragmentation final_structure Confirmed Structure nmr->final_structure ftir->final_structure ms->final_structure

References

Comparative Analysis of Cyclopentyl-(3-methyl-indan-1-YL)-amine and Structurally Related Indanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the properties of the hypothetical molecule Cyclopentyl-(3-methyl-indan-1-YL)-amine and its structurally related, pharmacologically active analogs. Due to the absence of published data on the target molecule, this guide focuses on a selection of well-characterized indanamine derivatives to provide a valuable reference for researchers in the field of neuroscience and drug discovery. The compounds selected for comparison are 1-Aminoindane, its active enantiomer (R)-1-Aminoindane, the established pharmaceutical agent Rasagiline, and the research chemical 5,6-Methylenedioxy-2-aminoindane (MDAI). This document compiles available data on their physicochemical properties, pharmacological profiles, and synthetic methodologies, presenting them in a structured format for ease of comparison.

Introduction

Indanamine and its derivatives represent a class of compounds with significant pharmacological interest, primarily due to their interactions with the central nervous system. Many of these compounds modulate monoaminergic systems by inhibiting enzymes like monoamine oxidase (MAO) or by interacting with monoamine transporters. This guide aims to provide a comparative overview of key indanamine derivatives to inform future research and drug development endeavors, particularly in the context of designing new molecules such as the hypothetical this compound. The inclusion of a cyclopentyl moiety and a methyl group on the indane scaffold suggests a potential modulation of receptor affinity and selectivity, which can be contextualized by examining the properties of existing analogs.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical data for the selected indanamine derivatives.

Property1-Aminoindane(R)-1-AminoindaneRasagiline5,6-Methylenedioxy-2-aminoindane (MDAI)
Molecular Formula C₉H₁₁N[1]C₉H₁₁N[2]C₁₂H₁₃N[3]C₁₀H₁₁NO₂[4]
Molar Mass 133.19 g/mol [1]133.19 g/mol [2]171.24 g/mol [3]177.20 g/mol [4]
Melting Point 15 °C (lit.)[5]15 °C (lit.)[6]N/A (as free base)N/A
Boiling Point 96-97 °C / 8 mmHg (lit.)[5]96-97 °C / 8 mmHg (lit.)[6]N/AN/A
pKa 9.21 (at 22°C)[5]N/AN/AN/A
Optical Activity Racemic[1][α]20/D −16.5°, c = 1.5 in methanol[6]N/A (as free base)Racemic
Density 1.038 g/mL at 25 °C (lit.)[5]1.038 g/mL at 25 °C (lit.)[6]N/AN/A

Pharmacological Profiles

The pharmacological activity of indanamine derivatives is diverse, with compounds exhibiting effects as enzyme inhibitors, reuptake inhibitors, or releasing agents of monoamine neurotransmitters.

Parameter1-Aminoindane(R)-1-AminoindaneRasagiline5,6-Methylenedioxy-2-aminoindane (MDAI)
Primary Mechanism of Action Weak monoamine reuptake inhibitor.[2]Weak monoamine reuptake inhibitor; Neuroprotective effects.[1][2]Irreversible MAO-B inhibitor.[3][7]Selective serotonin and norepinephrine releasing agent (SNRA).[4]
Monoamine Oxidase B (MAO-B) Inhibition (IC₅₀) Weak or no inhibition.[2]Weak or no inhibition.[2]4.43 nM (in vitro)[8]N/A
Monoamine Oxidase A (MAO-A) Inhibition (IC₅₀) N/AN/A412 nM (in vitro)[8]N/A
Dopamine Transporter (DAT) Inhibition (IC₅₀) ~1 mM[2]N/AN/APotent inhibitor of reuptake, but primarily a releasing agent.[9]
Norepinephrine Transporter (NET) Inhibition (IC₅₀) Less potent than 2-aminoindane.[2]N/AN/APrimarily a releasing agent.[4]
Serotonin Transporter (SERT) Inhibition (IC₅₀) N/AN/AN/APotent inhibitor of reuptake, but primarily a releasing agent.[9]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary mechanisms of action for Rasagiline and MDAI.

MAO_B_Inhibition cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_Cleft Dopamine Rasagiline Rasagiline Rasagiline->MAOB Inhibits

Caption: Mechanism of action for Rasagiline as an MAO-B inhibitor.

Monoamine_Release cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft SERT SERT Vesicle_5HT Serotonin Vesicle SERT->Vesicle_5HT Reuptake NET NET Vesicle_NE Norepinephrine Vesicle NET->Vesicle_NE Reuptake Serotonin_Cleft Serotonin Vesicle_5HT->Serotonin_Cleft Release Norepinephrine_Cleft Norepinephrine Vesicle_NE->Norepinephrine_Cleft Release MDAI MDAI MDAI->SERT Reverses Transport MDAI->NET Reverses Transport

Caption: Mechanism of action for MDAI as a monoamine releasing agent.

Experimental Protocols

Synthesis of Indanamine Derivatives

General Workflow for Synthesis: The synthesis of indanamine derivatives often starts from an appropriate indanone precursor. The general steps involve the formation of an amine, often through reductive amination or other synthetic routes, followed by any necessary derivatization.

Synthesis_Workflow Indanone Indanone Precursor Amine_Formation Amine Formation (e.g., Reductive Amination) Indanone->Amine_Formation Purification1 Purification Amine_Formation->Purification1 Derivatization Derivatization (e.g., Alkylation) Purification1->Derivatization Purification2 Final Purification Derivatization->Purification2 Final_Product Final Indanamine Derivative Purification2->Final_Product

Caption: General synthetic workflow for indanamine derivatives.

Synthesis of 1-Aminoindane: A common method for the synthesis of 1-aminoindane involves the reduction of 1-indanone oxime. A more recent method describes a[4][10]-hydride shift mediated C(sp3)–H bond functionalization to yield various 1-aminoindane derivatives.[11][12]

Synthesis of Rasagiline: Rasagiline can be synthesized from (R)-1-aminoindane. One method involves the reaction of (R)-1-aminoindane with propargyl bromide.[13] Another approach starts with 1-indanone, which is converted to racemic N-benzyl-1-indanamine, followed by resolution with L-tartaric acid and subsequent debenzylation and propargylation.[14] Enantioselective synthesis routes using asymmetric transfer hydrogenation have also been developed.[10][15]

Synthesis of MDAI: MDAI can be synthesized from 3-(3,4-methylenedioxyphenyl)propionic acid. This starting material is converted to its acid chloride, which is then heated to form 5,6-methylenedioxy-1-indanone. The indanone is treated with amyl nitrite to form a hydroxyimino ketone, which is then reduced to yield 5,6-methylenedioxy-2-aminoindane (MDAI).[4]

Pharmacological Assays

Monoamine Oxidase (MAO) Inhibition Assay: The inhibitory activity of compounds against MAO-A and MAO-B can be determined using a fluorometric or radiometric assay. A common method is the MAO-Glo™ Assay, which measures the luminescence produced from the metabolism of a MAO substrate.[16]

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: A suitable substrate for MAO, such as kynuramine or a luminogenic substrate provided in a commercial kit.

  • Procedure: The enzyme is incubated with the test compound at various concentrations. The reaction is initiated by the addition of the substrate. After a set incubation period, a detection reagent is added to stop the reaction and generate a luminescent signal. The signal is proportional to the amount of metabolite produced and inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16][17]

Monoamine Transporter Binding/Uptake Assays: The affinity of compounds for monoamine transporters (DAT, NET, SERT) can be assessed through radioligand binding assays or uptake inhibition assays.

  • Preparation: Synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of rats or cell lines stably expressing the human transporters (e.g., HEK293 cells) are used.[18][19]

  • Binding Assay: The preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and various concentrations of the test compound. The amount of bound radioactivity is measured to determine the displacement of the radioligand by the test compound, from which the inhibition constant (Ki) can be calculated.

  • Uptake Inhibition Assay: The preparation is incubated with the test compound, followed by the addition of a radiolabeled monoamine substrate (e.g., [³H]dopamine). The amount of radioactivity taken up by the cells or synaptosomes is measured. The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined.[18][20]

Conclusion

While data for this compound is not currently available, this comparative guide of its structural analogs provides a valuable framework for predicting its potential properties. The presented data on 1-aminoindane, (R)-1-aminoindane, rasagiline, and MDAI highlight the significant impact of substitutions on the indanamine scaffold on the pharmacological profile. The addition of a cyclopentyl group to the amine and a methyl group to the indane ring of the hypothetical molecule could influence its lipophilicity, steric interactions with target proteins, and metabolic stability. This, in turn, would likely alter its affinity and selectivity for monoamine transporters and enzymes like MAO-B. The experimental protocols detailed herein offer a standardized approach for the synthesis and pharmacological evaluation of novel indanamine derivatives, facilitating further research and development in this promising class of compounds.

References

Comparative Analysis of Cross-Reactivity for Novel Kinase Inhibitor CMA-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

This guide provides a comparative analysis of the cross-reactivity profile of the novel investigational compound Cyclopentyl-(3-methyl-indan-1-YL)-amine (herein referred to as CMA-1) against two alternative kinase inhibitors, designated Compound X and Compound Y. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of CMA-1's selectivity.

The development of highly selective kinase inhibitors is crucial for minimizing off-target effects and improving the therapeutic index of targeted therapies. This report summarizes key experimental data from in-vitro kinase assays designed to quantify the inhibitory activity of these compounds against a panel of kinases.

Quantitative Data Summary

The inhibitory activity of CMA-1, Compound X, and Compound Y was assessed against a panel of five kinases, including the primary target (Kinase A) and four potential off-targets (Kinase B, C, D, E). The half-maximal inhibitory concentration (IC50) was determined for each compound against each kinase. Lower IC50 values indicate higher potency.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Test Compounds Against a Kinase Panel

Kinase TargetCMA-1 (IC50, nM)Compound X (IC50, nM)Compound Y (IC50, nM)
Kinase A (Primary Target) 5 8 12
Kinase B85075>10,000
Kinase C>10,0001,200150
Kinase D2,50045095
Kinase E>10,000>10,0002,100

Data represents the mean of three independent experiments.

Interpretation of Data: The data clearly indicates that CMA-1 is a potent inhibitor of the primary target, Kinase A, with an IC50 value of 5 nM. Importantly, CMA-1 demonstrates high selectivity, with significantly weaker activity against the other kinases in the panel. Compound X also shows high potency for Kinase A but exhibits considerable cross-reactivity with Kinase B and Kinase D. Compound Y is the least potent against Kinase A and displays significant off-target activity against Kinases C and D.

Experimental Protocols

In Vitro Kinase Inhibition Assay Protocol

The cross-reactivity profiles were determined using a radiometric in vitro kinase assay. This method measures the incorporation of radioactively labeled phosphate (from [γ-³²P]ATP) into a substrate protein by the kinase.[1][2]

1. Reagents and Materials:

  • Purified recombinant human kinases (Kinase A, B, C, D, E).

  • Myelin Basic Protein (MBP) as a generic kinase substrate.[2]

  • Kinase reaction buffer: 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL Bovine Serum Albumin (BSA).[2]

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol).

  • Non-radioactive ATP (10 mM stock).

  • Test compounds (CMA-1, Compound X, Compound Y) dissolved in DMSO.

  • P81 phosphocellulose paper.

  • Phosphoric acid (0.75%).

  • Scintillation counter and scintillation fluid.

2. Assay Procedure:

  • A master mix for the kinase reaction was prepared containing the kinase reaction buffer, the specific kinase enzyme, and the MBP substrate.[3]

  • The test compounds were serially diluted in DMSO to create a range of concentrations. 2 µL of each dilution was added to the wells of a 96-well plate.

  • The kinase reaction was initiated by adding a mix of [γ-³²P]ATP and non-radioactive ATP to each well, for a final ATP concentration of 100 µM. The total reaction volume was 50 µL.[3][4]

  • The reaction plate was incubated at 30°C for 30 minutes with gentle agitation.[1]

  • To terminate the reaction, 20 µL of the reaction mixture was spotted onto P81 phosphocellulose paper.

  • The P81 papers were washed three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The papers were then air-dried, and the amount of incorporated radioactivity was quantified using a scintillation counter.

3. Data Analysis:

  • The raw counts per minute (CPM) were converted to percentage of inhibition relative to a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway and Experimental Workflow

To provide context for the target and the experimental procedure, the following diagrams illustrate a hypothetical signaling pathway involving the primary target, Kinase A, and the workflow of the in vitro kinase assay used in this study.

Hypothetical Kinase A Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A (Primary Target) Receptor->KinaseA Substrate Downstream Substrate KinaseA->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response CMA1 CMA-1 CMA1->KinaseA Inhibition

Caption: A diagram of the hypothetical signaling cascade involving the primary drug target, Kinase A.

In Vitro Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, Buffers) C Add Compounds and Kinase Master Mix to Plate A->C B Serially Dilute Compounds (CMA-1, X, Y) in DMSO B->C D Initiate Reaction with [γ-³²P]ATP C->D E Incubate at 30°C for 30 minutes D->E F Spot Reaction Mix onto P81 Phosphocellulose Paper E->F G Wash Papers to Remove Unincorporated ATP F->G H Quantify Radioactivity (Scintillation Counting) G->H I Data Analysis: Calculate IC50 Values H->I

Caption: A flowchart illustrating the key steps of the radiometric in vitro kinase inhibition assay.

References

Safety Operating Guide

Proper Disposal of Cyclopentyl-(3-methyl-indan-1-YL)-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the disposal of the research chemical Cyclopentyl-(3-methyl-indan-1-YL)-amine based on information from safety data sheets (SDS) of structurally similar compounds. No specific SDS for this compound was found. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company for specific instructions tailored to your location and the particular form of the waste.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this chemical.

I. Hazard Assessment and Waste Identification

Before initiating any disposal procedure, a thorough hazard assessment is crucial. Based on analogous compounds, this compound is anticipated to possess several hazardous properties.

Table 1: Potential Hazards and Disposal Considerations

Hazard ClassificationPotential EffectsDisposal Considerations
Flammable Liquid May be highly flammable and form explosive mixtures with air. Vapors can travel to an ignition source and flash back.[1][2]Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] Use non-sparking tools and explosion-proof equipment.[1][2] Store in a well-ventilated, cool, and dry place in a tightly closed container.[2][3][4]
Skin and Eye Irritant Causes skin irritation and serious eye irritation.[4]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Avoid contact with skin and eyes.[5]
Respiratory Irritant May cause respiratory irritation.[4]Work in a well-ventilated area or under a chemical fume hood.[3][4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]
Harmful if Swallowed May be harmful if swallowed.[1]Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[2][3][5]
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.Prevent release to the environment.[1][3] Do not let the product enter drains.[1]

II. Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A flame-retardant lab coat.

    • Closed-toe shoes.

2. Waste Segregation and Collection:

  • Do not mix this chemical with other waste streams unless explicitly instructed to do so by your EHS department.

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name.

3. Neutralization and Deactivation:

  • Due to the lack of specific data, do not attempt to neutralize or deactivate this chemical without direct guidance from a qualified chemist or your EHS department. Improper neutralization can generate heat, toxic fumes, or other hazardous byproducts.

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[1][3]

  • For small spills, absorb the chemical with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.

  • For large spills, contact your institution's emergency response team immediately.

5. Final Disposal:

  • All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program.

  • Contact your EHS department to schedule a pickup for your properly labeled hazardous waste container.

  • Provide the EHS department with as much information as possible about the waste, including the chemical name and any known hazards.

III. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Cyclopentyl-(3-methyl- indan-1-YL)-amine waste identify_hazards Identify Hazards (Flammable, Irritant, Environmental) start->identify_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) identify_hazards->select_ppe segregate_waste Segregate Waste in a Labeled, Sealed Container select_ppe->segregate_waste spill_check Is there a spill? segregate_waste->spill_check manage_spill Manage Spill: - Evacuate & Ventilate - Remove Ignition Sources - Absorb with Inert Material spill_check->manage_spill Yes contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup spill_check->contact_ehs No manage_spill->segregate_waste end End: Waste Disposed of Safely and Compliantly contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Cyclopentyl-(3-methyl-indan-1-YL)-amine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of Cyclopentyl-(3-methyl-indan-1-YL)-amine, designed for researchers, scientists, and professionals in drug development. The following guidelines are based on safety data for structurally similar compounds and are intended to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
Skin and Body A lab coat or chemical-resistant apron is required. For larger quantities or in case of potential splashing, chemical-resistant coveralls should be worn.
Respiratory Use in a well-ventilated area, such as a chemical fume hood, is required. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Operational and Handling Plan

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Prevent the inhalation of vapors or mists.[1][3]

  • Use non-sparking tools and avoid sources of ignition, as the compound may be combustible.[1][4][5]

  • Wash hands thoroughly with soap and water after handling.[2][3]

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from heat, sparks, and open flames.[1][4]

  • Store separately from incompatible materials such as strong oxidizing agents and strong bases.[1]

Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain or into the environment.[2]

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly.

Emergency Procedures

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2][6]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6]

  • If swallowed: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]

Spill Response Workflow:

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

G cluster_0 Chemical Spill Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess the Spill (Size, Location, Hazards) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbent material) ppe->contain neutralize Neutralize (if applicable) contain->neutralize If safe to do so cleanup Clean Up Spill Residue contain->cleanup neutralize->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report end End report->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl-(3-methyl-indan-1-YL)-amine
Reactant of Route 2
Reactant of Route 2
Cyclopentyl-(3-methyl-indan-1-YL)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.